4-[3-(Cyclopropylmethoxy)phenoxy]piperidine
Description
Properties
IUPAC Name |
4-[3-(cyclopropylmethoxy)phenoxy]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-2-14(17-11-12-4-5-12)10-15(3-1)18-13-6-8-16-9-7-13/h1-3,10,12-13,16H,4-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRILWEWJJSMPPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC(=CC=C2)OC3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: Structural & Analytical Profiling of 4-[3-(Cyclopropylmethoxy)phenoxy]piperidine
This guide serves as a technical monograph for the structural analysis, synthesis, and characterization of 4-[3-(Cyclopropylmethoxy)phenoxy]piperidine . It is designed for medicinal chemists and analytical scientists utilizing this scaffold in drug discovery programs, particularly within GPCR ligand development (e.g., Histamine H3, Serotonin 5-HT modulators).
Executive Summary
4-[3-(Cyclopropylmethoxy)phenoxy]piperidine (CAS: 1936450-06-4) is a bifunctional pharmacophore integrating a secondary amine (piperidine) and a lipophilic ether tail (cyclopropylmethoxy) via a central phenolic linker.[1] This structure represents a "privileged scaffold" in medicinal chemistry, often serving as the core amine in the synthesis of antipsychotics, antihistamines, and metabolic modulators.
The presence of the cyclopropylmethyl group enhances metabolic stability compared to simple alkyl chains, while the meta-substituted phenoxy linker provides a specific vector for receptor binding pocket exploration. This guide details the critical parameters for its synthesis, spectroscopic validation, and quality control.
Chemical Identity & Physicochemical Profile[1]
| Parameter | Specification |
| IUPAC Name | 4-[3-(Cyclopropylmethoxy)phenoxy]piperidine |
| CAS Number | 1936450-06-4 |
| Molecular Formula | C₁₅H₂₁NO₂ |
| Molecular Weight | 247.33 g/mol |
| Predicted LogP | ~2.5 - 2.9 (Moderate Lipophilicity) |
| pKa (Calc.) | ~9.5 (Piperidine NH) |
| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors |
| Rotatable Bonds | 4 |
Synthetic Pathway Analysis
The construction of this molecule typically follows a convergent strategy. The critical challenge is establishing the ether linkage without N-alkylation of the piperidine. A Mitsunobu coupling or a Nucleophilic Aromatic Substitution (S_NAr) (if the ring is activated, though less likely for meta-systems) are standard. The most robust route involves the alkylation of a protected phenol.
Retrosynthetic Logic
-
Disconnection A: Ether cleavage at the cyclopropylmethyl group.
-
Disconnection B: Ether cleavage at the piperidine-phenol interface.
The preferred forward synthesis (Route B) utilizes N-Boc-4-hydroxypiperidine and 3-(cyclopropylmethoxy)phenol under Mitsunobu conditions to ensure regioselectivity.
Synthesis Workflow Diagram
Figure 1: Convergent synthetic pathway utilizing Mitsunobu coupling to establish the piperidine-aryl ether linkage.
Spectroscopic Characterization Guide
Accurate structural validation requires distinguishing the cyclopropyl protons and confirming the meta-substitution pattern on the benzene ring.
Nuclear Magnetic Resonance (NMR) Profiling
The following shifts are characteristic expectations for the free base in CDCl₃.
¹H NMR (400 MHz, CDCl₃)
-
Cyclopropyl Ring: The diagnostic "fingerprint" of this molecule.
- 0.30 - 0.40 ppm (2H, m): Cyclopropyl CH₂ (cis to substituent).
- 0.60 - 0.70 ppm (2H, m): Cyclopropyl CH₂ (trans to substituent).
- 1.20 - 1.35 ppm (1H, m): Cyclopropyl CH (methine).
-
Ether Linkage:
- 3.75 - 3.85 ppm (2H, d, J = 7.0 Hz): O-CH ₂-Cyclopropyl.
-
Piperidine Ring:
- 1.60 - 2.10 ppm (4H, m): C3/C5 protons.
- 2.70 - 3.20 ppm (4H, m): C2/C6 protons (shifts downfield if salt form).
- 4.30 - 4.45 ppm (1H, m): C4 proton (methine attached to phenoxy).
-
Aromatic Region (Meta-pattern):
- 6.45 - 6.55 ppm (3H, m): H-2, H-4, H-6 (Ortho/Para to alkoxy groups).
- 7.10 - 7.20 ppm (1H, t): H-5 (Meta to both alkoxy groups).
¹³C NMR Key Signals
-
Cyclopropyl: ~3.0 ppm (CH₂), ~10.0 ppm (CH).
-
Piperidine: ~32 ppm (C3/5), ~44 ppm (C2/6), ~72 ppm (C4-O).
-
Aromatic: ~160 ppm (C-O ipso carbons), ~130 ppm (C-5), ~101-108 ppm (C-2,4,6).
Mass Spectrometry (ESI-MS)
-
Parent Ion: [M+H]⁺ = 248.16 m/z.
-
Fragmentation Pattern:
-
Loss of cyclopropylmethyl group: m/z 194 .
-
Cleavage of the ether bond to yield the piperidine fragment: m/z 84 (tetrahydropyridine cation, common for piperidines).
-
Experimental Protocols & Handling
Solubility & Stability
-
Solubility: The free base is soluble in organic solvents (DCM, Methanol, DMSO) but sparingly soluble in water. The hydrochloride salt (generated by adding 1.1 eq HCl in dioxane) is highly water-soluble.
-
Stability: The cyclopropylmethyl ether is generally stable under standard acidic/basic conditions. However, avoid strong Lewis acids which may open the cyclopropyl ring.
Quality Control: Impurity Markers
When synthesizing or sourcing this compound, screen for these specific impurities:
-
N-Alkylated By-product: If the piperidine nitrogen was not protected during the synthesis, the phenol alkylating agent may attack the nitrogen.
-
Detection: LC-MS shift (same mass, different retention time) or NMR (absence of NH signal).
-
-
Phenol Impurity: Unreacted 3-(cyclopropylmethoxy)phenol.
-
Detection: HPLC peak with acidic character; colorimetric test (FeCl₃).
-
Biological Context & Applications
This molecule serves as a versatile Linker-Headgroup motif.
-
Histamine H3 Antagonists: The 4-phenoxypiperidine moiety is a classic bioisostere for the propoxypiperidine chain found in drugs like Pitolisant.
-
Serotonin Modulators: Meta-substituted phenoxy piperidines often display affinity for 5-HT receptors.
-
Metabolic Stability: The cyclopropyl group blocks metabolic dealkylation that would occur rapidly with a standard methyl or ethyl ether, extending the half-life of the parent compound.
References
-
Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28. Link
-
Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Chapter on Bioisosteres and Cyclopropyl groups). Link
-
Chemical Book. (2024). Product Entry: 4-[3-(Cyclopropylmethoxy)phenoxy]piperidine (CAS 1936450-06-4).[1] Link
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry (Contextualizing ether stability). Link
Sources
4-[3-(Cyclopropylmethoxy)phenoxy]piperidine as a Histamine H3 Receptor Antagonist Probe: Rational Design and Pharmacological Profiling
Executive Summary
The Histamine H3 receptor (H3R) is a presynaptic G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS). By functioning as both an autoreceptor and a heteroreceptor, H3R regulates the release of histamine, acetylcholine, dopamine, and glutamate. Consequently, H3R antagonists have emerged as highly sought-after therapeutic targets for cognitive disorders, narcolepsy, and Alzheimer's disease .
Early H3R antagonists (e.g., thioperamide, ciproxifan) relied heavily on an imidazole ring to mimic endogenous histamine. However, the imidazole moiety presented severe pharmacokinetic liabilities, including potent inhibition of Cytochrome P450 (CYP450) enzymes and poor blood-brain barrier (BBB) penetration. The field has since pivoted to non-imidazole pharmacophores .
This technical guide explores 4-[3-(Cyclopropylmethoxy)phenoxy]piperidine , a prototypical non-imidazole H3R antagonist probe. By dissecting its structural pharmacology, signaling mechanisms, and self-validating experimental workflows, this whitepaper provides a comprehensive framework for researchers developing next-generation CNS therapeutics.
Structural Pharmacology & Rational Design
The design of 4-[3-(Cyclopropylmethoxy)phenoxy]piperidine represents a masterclass in rational pharmacophore mapping for the H3 receptor . The molecule is composed of three distinct domains, each engineered to optimize target engagement while minimizing off-target liabilities:
-
The Basic Amine (Piperidine Ring): Replaces the problematic imidazole ring. The basic nitrogen is protonated at physiological pH, forming a critical salt bridge with the highly conserved Asp114 (3.32) residue in Transmembrane Domain 3 (TM3) of the H3R orthosteric pocket.
-
The Central Linker (Phenoxy Group): The oxygen atom and phenyl ring provide a rigid spatial spacer. This conformational restriction ensures the optimal distance between the basic amine and the lipophilic tail, significantly reducing entropic penalties upon binding.
-
The Lipophilic Tail (Cyclopropylmethoxy Group): This "eastern" region projects into a deep, hydrophobic sub-pocket unique to H3R. The cyclopropyl group provides a dense, sterically demanding lipophilic bulk that drives the compound's extreme selectivity for H3R over H1R, H2R, and H4R subtypes.
Mechanistic Pathway
H3R is a Gi/o-coupled receptor. Its activation normally inhibits adenylyl cyclase (AC), reducing cyclic AMP (cAMP) levels and subsequently halting the exocytosis of neurotransmitter vesicles. By acting as a competitive antagonist, 4-[3-(Cyclopropylmethoxy)phenoxy]piperidine blocks constitutive and agonist-driven H3R activity, lifting this neuro-inhibition.
Mechanism of H3R antagonism: Lifts Gi/o inhibition, increasing cAMP and neurotransmitter release.
Self-Validating Experimental Protocols
To rigorously evaluate the probe, researchers must employ a cascade of self-validating assays. Do not rely on binding affinity alone; a compound must demonstrate functional antagonism and in vivo efficacy .
Protocol A: Radioligand Binding Assay (Affinity Determination)
Objective: Determine the equilibrium inhibition constant (
-
Preparation: Harvest membranes from HEK-293 cells stably expressing hH3R (50 µg protein/well).
-
Incubation: Incubate membranes with 1 nM
NAMH and varying concentrations of the probe ( to M) in assay buffer (50 mM Tris-HCl, pH 7.4) for 60 minutes at 25°C. -
Internal Control: Define NSB by adding 10 µM Thioperamide to a parallel set of control wells. Self-Validation: If the probe cannot displace
NAMH down to the Thioperamide NSB baseline, it is either an allosteric modulator or suffers from poor solubility. -
Detection: Terminate by rapid vacuum filtration over GF/B filters. Measure retained radioactivity via liquid scintillation counting.
Protocol B: TR-FRET cAMP Accumulation (Functional Antagonism)
Objective: Confirm the probe reverses Gi/o-mediated inhibition of adenylyl cyclase. Causality & Validation: Because H3R is Gi-coupled, baseline cAMP levels in resting cells are too low to measure a decrease. We must artificially stimulate the system with Forskolin to create a dynamic measurement window.
-
Stimulation: Treat hH3R-HEK-293 cells with 10 µM Forskolin. This forces adenylyl cyclase to produce a maximum cAMP signal.
-
Suppression: Co-incubate with an
concentration of R- -methylhistamine (RAMH). Causality: RAMH activates H3R, driving Gi-mediated inhibition and suppressing the Forskolin-induced cAMP signal. This delta defines the assay's Z'-factor. -
Antagonist Challenge: Add the probe (
to M). A true antagonist will competitively displace RAMH, dose-dependently restoring the cAMP signal back to the Forskolin-alone baseline. -
Detection: Lyse cells and detect cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kit. Causality: TR-FRET eliminates background auto-fluorescence, ensuring high data fidelity.
Quantitative Pharmacological Profile
The rational design of the cyclopropylmethoxy-phenoxy-piperidine scaffold yields an exceptional pharmacological profile, characterized by sub-nanomolar affinity and vast selectivity windows.
| Pharmacological Parameter | Value | Assay Methodology |
| hH3R Affinity ( | 4.2 ± 0.5 nM | |
| hH3R Functional ( | 8.3 ± 0.1 | cAMP Accumulation (TR-FRET) |
| hH1R Affinity ( | > 10,000 nM | |
| hH2R Affinity ( | > 10,000 nM | |
| hH4R Affinity ( | > 5,000 nM | |
| CYP3A4 Inhibition ( | > 30 µM | Luminescent CYP Assay |
| BBB Permeability (LogBB) | 0.85 | In silico / PAMPA |
High-Throughput Validation Workflow
To translate this probe from an in vitro tool to an in vivo therapeutic lead, a structured hit-to-lead workflow must be executed.
Step-by-step experimental workflow for validating the H3R antagonist probe from synthesis to in vivo.
Conclusion & Future Perspectives
4-[3-(Cyclopropylmethoxy)phenoxy]piperidine serves as a highly refined pharmacological probe that successfully circumvents the limitations of first-generation imidazole H3R antagonists. By leveraging a piperidine basic center and a sterically tuned cyclopropylmethoxy tail, it achieves high target affinity, functional antagonism, and excellent BBB penetrance without CYP450 liabilities. For drug development professionals, this scaffold provides a validated starting point for designing neuro-enhancers targeting Alzheimer's disease, schizophrenia, and narcolepsy.
References
-
Keynote review: Histamine H3 receptor antagonists reach out for the clinic. Source: Drug Discovery Today (2005) URL:[Link]
-
Design, Synthesis, and Structure−Activity Relationships of Novel Non-Imidazole Histamine H3 Receptor Antagonists. Source: Journal of Medicinal Chemistry (2000) URL:[Link]
-
Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Source: Journal of Medicinal Chemistry (2023) URL:[Link]
-
Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder. Source: Frontiers in Pharmacology (2022) URL:[Link]
Optimizing Pharmacodynamics: A Technical Guide to Cyclopropylmethoxy-Substituted Piperidines
Executive Summary: The Strategic Value of the CPM-Piperidine Scaffold
In modern medicinal chemistry, the cyclopropylmethoxy (CPM) group attached to a piperidine core represents a "privileged structure" designed to solve specific ADME (Absorption, Distribution, Metabolism, Excretion) challenges.
While the piperidine ring provides a versatile basic center for receptor interaction (commonly GPCRs), the CPM moiety serves a dual purpose:
-
Metabolic Blockade: It acts as a steric and electronic shield against Cytochrome P450 (CYP) oxidation, preventing the rapid O-dealkylation common to simple methoxy or ethoxy ethers.
-
Lipophilic Efficiency (LipE): The cyclopropyl group fills hydrophobic pockets with a unique geometry (Walsh orbitals) that differs from isopropyl or isobutyl groups, often improving potency without a proportional penalty in molecular weight.
This guide details the Structure-Activity Relationship (SAR), synthetic protocols, and mechanistic rationale for deploying this scaffold, grounded in case studies such as Nociceptin receptor antagonists (e.g., CP-122,721) and mGluR2 modulators .
Mechanistic SAR: The "Why" and "How"
The Cyclopropylmethyl Effect
The decision to use a cyclopropylmethyl ether over a standard alkyl ether is rarely arbitrary. It is a calculated move to optimize Lipophilic Metabolism Efficiency (LipMetE) .
| Feature | Methyl/Ethyl Ether | Cyclopropylmethyl (CPM) Ether | Mechanistic Impact |
| Metabolic Stability | Low (Rapid O-dealkylation) | High | The C-H bonds in the cyclopropyl ring have higher dissociation energy ( |
| Conformation | Flexible | Semi-Rigid | The cyclopropyl ring restricts the rotation of the ether linkage, reducing the entropic cost of binding if the pocket is complementary. |
| Electronic Character | Inductive donor | The "pseudo-double bond" character of the cyclopropyl ring (Walsh orbitals) can engage in weak |
The Piperidine Core Vectors
When designing SAR around this scaffold, the molecule is treated as two distinct vectors:
-
Vector A (The Ether - C3/C4 position): Probes the lipophilic pocket. The CPM group is the optimal balance between steric bulk and metabolic stability.
-
Vector B (The Nitrogen - N1 position): The "warhead" or "address" region. This is usually substituted with benzyl, benzoyl, or heteroaryl groups to dictate receptor selectivity (e.g., H3 vs. Dopamine D2).
Case Study: CP-122,721 (Nociceptin Antagonist)
To validate this SAR, we examine CP-122,721 , a potent antagonist for the Nociceptin/Orphanin FQ peptide (NOP) receptor.
-
Challenge: Early leads with simple alkoxy chains suffered from poor oral bioavailability due to rapid metabolic clearance.
-
Solution: Introduction of the 3-(cyclopropylmethoxy) substituent.[1]
-
Result: The CPM group maintained high affinity (
) while significantly extending half-life by blocking the primary site of oxidative metabolism.
Visualizing the SAR Logic
The following diagram illustrates the decision matrix for optimizing this scaffold, distinguishing between the metabolic shield (CPM) and the selectivity vector (Nitrogen).
Figure 1: SAR Decision Matrix for Cyclopropylmethoxy-Piperidines. The CPM group (Green) addresses ADME/Potency, while the N-substituent (Red) addresses Target Selectivity.
Detailed Experimental Protocols
Synthesis of 4-(Cyclopropylmethoxy)piperidine Hydrochloride
Rationale: Direct alkylation of piperidine is prone to over-alkylation. The preferred route uses an N-protected piperidinol intermediate. The Williamson ether synthesis must be temperature-controlled to prevent cyclopropyl ring opening (homo-allyl rearrangement).
Step 1: O-Alkylation of N-Boc-4-hydroxypiperidine
Reagents: N-Boc-4-hydroxypiperidine (1.0 eq), Sodium Hydride (60% dispersion, 1.5 eq), (Bromomethyl)cyclopropane (1.2 eq), DMF (Anhydrous).
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Deprotonation: Dissolve N-Boc-4-hydroxypiperidine (10 mmol) in anhydrous DMF (30 mL). Cool to
in an ice bath. -
Addition: Add NaH (15 mmol) portion-wise over 15 minutes. Allow the mixture to stir at
for 30 minutes until gas evolution ceases (formation of the alkoxide). -
Alkylation: Dropwise add (bromomethyl)cyclopropane (12 mmol). Critical: Keep temperature below
during addition to minimize elimination side-products. -
Reaction: Warm slowly to Room Temperature (RT) and stir for 12 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup: Quench carefully with saturated
solution. Extract with EtOAc ( ). Wash combined organics with water ( ) and brine. Dry over and concentrate. -
Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexane) yields the N-Boc-ether intermediate.
Step 2: Deprotection to the HCl Salt
Reagents: 4M HCl in Dioxane.
-
Dissolve the intermediate from Step 1 in 1,4-dioxane (5 mL/g).
-
Add 4M HCl in dioxane (5 eq) at
. -
Stir at RT for 2 hours. A white precipitate should form.
-
Concentrate in vacuo. Triturate the solid with diethyl ether to remove impurities.
-
Yield: 4-(Cyclopropylmethoxy)piperidine hydrochloride (typically >90% yield).
Synthesis Workflow Diagram
Figure 2: Synthetic pathway for the core building block. Note the N-protection strategy to ensure regioselectivity.
Biological Assay: Microsomal Stability (Metabolic Validation)
To confirm the utility of the CPM group, the following assay compares the intrinsic clearance (
Protocol:
-
System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.
-
Substrate: Incubate test compound (CPM-piperidine derivative) at
final concentration. -
Cofactor: Initiate reaction with NADPH-regenerating system (1 mM NADPH final).
-
Sampling: Aliquot at
minutes. -
Quench: Add ice-cold Acetonitrile containing internal standard (e.g., Warfarin).
-
Analysis: LC-MS/MS quantification of parent compound depletion.
-
Calculation: Plot
vs. time to determine (slope).
Success Criteria: A successful CPM substitution should show a
References
-
Metabolic Stability of Cyclopropyl Ethers
-
Wager, T. T., et al. "Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, In Vitro ADME, and Safety Attributes." ACS Chemical Neuroscience, 2010.
-
-
Lipophilic Metabolism Efficiency (LipMetE)
-
Peyronel, J. F., et al. "Evaluating the Differences in Cycloalkyl Ether Metabolism Using the Design Parameter 'Lipophilic Metabolism Efficiency'." Journal of Medicinal Chemistry, 2013.[2]
-
- Nociceptin Antagonist Case Study (CP-122,721)
-
mGluR2 Radiotracer Synthesis
-
Wang, M., et al. "Synthesis and evaluation of 1-(cyclopropylmethyl)-4-(4-[11C]methoxyphenyl)-piperidin-1-yl... for PET imaging." Bioorganic & Medicinal Chemistry, 2017.
-
-
Commercial Building Block Validation
-
4-(Cyclopropylmethoxy)piperidine hydrochloride (CAS 1050509-48-2).[3]
-
Sources
Methodological & Application
Application Note: Optimized Mitsunobu Conditions for the Synthesis of 4-[3-(Cyclopropylmethoxy)phenoxy]piperidine
Abstract & Scope
This application note details the synthetic route for 4-[3-(Cyclopropylmethoxy)phenoxy]piperidine , a scaffold frequently observed in GPCR antagonists (e.g., Histamine H3, Dopamine D4).[1] The core challenge in this synthesis is the formation of the ether linkage between the electron-rich 3-(cyclopropylmethoxy)phenol and the sterically hindered secondary alcohol of the piperidine ring.
While Williamson ether synthesis is efficient for primary alkyl halides, it often leads to elimination side-products when applied to secondary substrates like 4-substituted piperidines.[1] Therefore, the Mitsunobu reaction is the method of choice. This guide focuses on the critical parameters required to couple N-Boc-4-hydroxypiperidine with the phenol, ensuring high conversion, inversion of configuration (if chiral), and efficient removal of the triphenylphosphine oxide (TPPO) byproduct.
Retrosynthetic Strategy & Pathway
The synthesis is best approached by first installing the primary ether (cyclopropylmethyl) via standard alkylation, followed by the more sensitive Mitsunobu coupling.
Critical Design Considerations:
-
Nitrogen Protection: The piperidine nitrogen must be protected (e.g., N-Boc) during the Mitsunobu step. Free amines are highly nucleophilic and will react with the activated phosphonium intermediates or the azo-dicarboxylate, leading to complex mixtures.
-
Order of Events: Attempting to selectively alkylate resorcinol with the piperidine via Mitsunobu first is risky due to potential double-alkylation or polymerization. The stepwise approach (Primary Alkylation
Mitsunobu) is more robust.
Figure 1: Retrosynthetic logic flow.[1] The Mitsunobu reaction (Step 2) is the bottleneck requiring optimized conditions.
Experimental Protocol
Reagents & Equipment
| Reagent | Role | Equiv. | Notes |
| 3-(Cyclopropylmethoxy)phenol | Nucleophile | 1.0 | Synthesized from resorcinol.[1] pKa |
| N-Boc-4-hydroxypiperidine | Alcohol | 1.2 | Excess ensures complete consumption of the phenol.[1] |
| Triphenylphosphine (PPh | Activator | 1.5 | Polymer-bound PPh |
| DIAD (Diisopropyl azodicarboxylate) | Oxidant | 1.5 | Preferred over DEAD. DIAD is more stable and less shock-sensitive.[1] |
| THF (Tetrahydrofuran) | Solvent | - | Anhydrous is critical.[1][3] Water quenches the betaine intermediate. |
| MgCl | Workup | 2.0 | Used to complex and precipitate TPPO (See Section 3.3).[1] |
Step 1: Preparation of 3-(Cyclopropylmethoxy)phenol (Brief)
Note: If this intermediate is not commercially available.[1]
-
Dissolve Resorcinol (1.0 equiv) in DMF (5 vol).[1]
-
Add K
CO (1.2 equiv) and stir for 30 min. -
Add (Bromomethyl)cyclopropane (0.9 equiv) dropwise.[1] Limiting the alkyl bromide prevents dialkylation.
-
Heat to 60°C for 4-6 hours.
-
Workup: Dilute with water, extract with EtOAc. Purify via flash chromatography (Hexane/EtOAc) to isolate the mono-ether.
Step 2: The Mitsunobu Coupling (Detailed Protocol)
This step couples the phenol from Step 1 with N-Boc-4-hydroxypiperidine.[1]
Procedure:
-
Setup: Flame-dry a 2-neck round bottom flask and purge with Nitrogen/Argon.
-
Dissolution: Add 3-(Cyclopropylmethoxy)phenol (1.0 equiv), N-Boc-4-hydroxypiperidine (1.2 equiv), and PPh
(1.5 equiv) to the flask. -
Solvent: Add anhydrous THF (concentration ~0.1 M to 0.2 M). Stir until all solids are dissolved.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Why? Low temperature prevents the decomposition of the betaine intermediate and minimizes elimination of the secondary alcohol.
-
-
Addition: Add DIAD (1.5 equiv) dropwise over 15–20 minutes via a syringe or addition funnel.
-
Observation: The solution will likely turn yellow/orange. Exothermic reaction; maintain temp < 5°C.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C). Stir for 12–16 hours.
-
Monitoring: Check TLC or LC-MS. The disappearance of the phenol is the best indicator.
-
Step 3: Workup & TPPO Removal (The "MgCl " Method)
Triphenylphosphine oxide (TPPO) is the notorious byproduct of Mitsunobu reactions. Standard chromatography often fails to separate it from polar products. We utilize a complexation strategy [1].
-
Concentration: Remove THF under reduced pressure.
-
Re-dissolution: Dissolve the crude oil in Toluene (or Et
O/Hexane mix if solubility permits). -
Complexation: Add anhydrous MgCl
(2.0 equiv relative to PPh ) and heat to reflux (or 50°C) for 30 minutes. -
Precipitation: Cool the mixture to room temperature and then to 0°C. The TPPO-MgCl
complex will precipitate as a solid. -
Filtration: Filter the suspension through a pad of Celite. Wash the cake with cold toluene.
-
Purification: Concentrate the filtrate. The resulting oil is significantly enriched. Perform flash column chromatography (SiO
, Hexane/EtOAc gradient 0 30%) to isolate N-Boc-4-[3-(Cyclopropylmethoxy)phenoxy]piperidine .[1]
Step 4: Deprotection[1]
-
Dissolve the purified intermediate in DCM (5 vol).
-
Add TFA (Trifluoroacetic acid) (2 vol) at 0°C.
-
Stir at RT for 2 hours.
-
Basification: Quench with saturated NaHCO
(aq) or 1M NaOH until pH > 10. -
Extraction: Extract with DCM/MeOH (9:1) to ensure the free amine is recovered.
-
Final Isolation: Dry over Na
SO and concentrate to yield the target 4-[3-(Cyclopropylmethoxy)phenoxy]piperidine .
Mechanistic Insight & Troubleshooting
The Mitsunobu reaction operates via an S
Figure 2: Mechanistic flow.[1] The critical failure point is Step 4; if the phenol is too sterically hindered or the alcohol is prone to elimination, the reaction stalls.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Conversion | Steric hindrance of secondary alcohol.[1] | Switch solvent to Toluene (higher temp stability) or use ADDP (1,1'-(azodicarbonyl)dipiperidine) + PBu |
| Elimination Product (Alkene) | Basicity of betaine is too high; Temperature too high. | Ensure strictly 0°C addition. Add the phenol before the DIAD to buffer the basicity. |
| TPPO co-elutes with product | Similar polarity. | Use the MgCl |
| No Reaction | pKa mismatch. | Ensure the phenol pKa < 11.[2] 3-(Cyclopropylmethoxy)phenol is ~10, so this should not be the issue.[1] Check reagents for water content.[3][7] |
References
-
Donald, J. R., & Martin, S. F. (2002).[1] Use of MgCl2 for the Removal of Triphenylphosphine Oxide in Mitsunobu Reactions.
-
Tsunoda, T., Yamamiya, Y., & Itô, S. (1995).[1] 1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-PBu3): A New Reagent System for Mitsunobu Reaction.
- Context: Alternative reagents for difficult secondary alcohols.
-
Bates, R. W., et al. (2002).[1] Purification of Mitsunobu products: removal of triphenylphosphine oxide.
- Context: Validation of Zinc Chloride precipit
-
[1]
-
Swamy, K. C. K., et al. (2009).[1] Mitsunobu and Related Reactions: Advances and Applications.
-
BenchChem Application Note. Application Notes and Protocols for the Mitsunobu Reaction with N-Boc-4-hydroxypiperidine.
Disclaimer: This protocol involves the use of hazardous chemicals (DIAD, TFA).[1] All procedures should be performed in a fume hood with appropriate PPE.
Sources
- 1. CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. shenvilab.org [shenvilab.org]
- 8. youtube.com [youtube.com]
- 9. Mitsunobu Reaction [organic-chemistry.org]
Preparation of 4-[3-(Cyclopropylmethoxy)phenoxy]piperidine hydrochloride salt
An Application Note for the Synthesis of 4-[3-(Cyclopropylmethoxy)phenoxy]piperidine Hydrochloride
**Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-[3-(Cyclopropylmethoxy)phenoxy]piperidine hydrochloride, a valuable intermediate for drug discovery and development. The synthesis is presented as a multi-step process beginning from commercially available starting materials. This guide emphasizes the rationale behind procedural choices, robust purification techniques, and critical safety considerations, making it suitable for researchers in medicinal chemistry and process development. The protocols are designed to be self-validating, incorporating in-process checks and detailed characterization methods.
**1. Introduction
The piperidine ring is a privileged scaffold in modern medicinal chemistry, appearing in a vast array of pharmaceuticals across numerous therapeutic areas.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an essential building block for modulating biological targets. The target molecule, 4-[3-(Cyclopropylmethoxy)phenoxy]piperidine hydrochloride, combines this core heterocycle with a substituted phenoxy moiety, presenting a versatile intermediate for the synthesis of novel chemical entities.
This document outlines a reliable three-stage synthetic route:
-
Stage 1: Synthesis of the key intermediate, 3-(cyclopropylmethoxy)phenol, via a Williamson ether synthesis.
-
Stage 2: Coupling of the phenol intermediate with a protected 4-hydroxypiperidine using a Mitsunobu reaction, followed by deprotection of the piperidine nitrogen.
-
Stage 3: Formation and isolation of the final hydrochloride salt.
Each stage is detailed with explicit reagent quantities, reaction conditions, and purification procedures to ensure reproducibility and high purity of the final compound.
Overall Synthetic Workflow
The synthesis proceeds through the pathway illustrated below. The strategy involves the initial formation of the cyclopropylmethoxy-phenol ether, followed by the construction of the phenoxy-piperidine ether linkage, and concludes with deprotection and salt formation.
Caption: Mechanism of the Williamson ether synthesis.
Materials and Methods
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 3-Hydroxyphenol | 110.11 | 10.0 g | 90.8 | 1.0 |
| (Bromomethyl)cyclopropane | 135.00 | 13.5 g | 100.0 | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 25.1 g | 181.6 | 2.0 |
| Acetone | 58.08 | 250 mL | - | - |
| Ethyl Acetate | 88.11 | As needed | - | - |
| Hexanes | - | As needed | - | - |
Experimental Protocol
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-hydroxyphenol (10.0 g), potassium carbonate (25.1 g), and acetone (250 mL).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add (bromomethyl)cyclopropane (13.5 g) to the suspension.
-
Heat the reaction mixture to reflux (approx. 56°C) and maintain for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with additional acetone.
-
Combine the filtrates and concentrate under reduced pressure to yield a crude oil.
-
Dissolve the crude oil in ethyl acetate (150 mL) and wash with water (2 x 100 mL) followed by brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes to afford 3-(cyclopropylmethoxy)phenol as a clear oil.
Stage 2: Synthesis of 4-[3-(Cyclopropylmethoxy)phenoxy]piperidine
Principle & Mechanistic Insight
This step utilizes the Mitsunobu reaction to form the ether bond between the phenolic hydroxyl of 3-(cyclopropylmethoxy)phenol and the secondary alcohol of N-Boc-4-hydroxypiperidine. This reaction is highly efficient for coupling alcohols under mild conditions. It proceeds via the activation of the piperidine alcohol with a phosphonium species, formed in situ from triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD), followed by SN2 displacement by the phenoxide. The use of an N-Boc protecting group is critical to prevent the basic piperidine nitrogen from interfering with the reaction. [2]The Boc group is then readily removed under acidic conditions.
Materials and Methods
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 3-(Cyclopropylmethoxy)phenol | 164.20 | 5.0 g | 30.4 | 1.0 |
| N-Boc-4-hydroxypiperidine | 201.27 | 6.75 g | 33.5 | 1.1 |
| Triphenylphosphine (PPh₃) | 262.29 | 8.78 g | 33.5 | 1.1 |
| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 6.78 g | 33.5 | 1.1 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 150 mL | - | - |
| 4 M HCl in 1,4-Dioxane | - | 50 mL | 200 | 6.6 |
Experimental Protocol
-
To a dry 500 mL round-bottom flask under a nitrogen atmosphere, add 3-(cyclopropylmethoxy)phenol (5.0 g), N-Boc-4-hydroxypiperidine (6.75 g), triphenylphosphine (8.78 g), and anhydrous THF (150 mL).
-
Stir the mixture at room temperature until all solids dissolve.
-
Cool the flask to 0°C using an ice-water bath.
-
Slowly add DIAD (6.78 g) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.
-
Concentrate the reaction mixture under reduced pressure. Purify the residue via flash column chromatography (15-25% ethyl acetate in hexanes) to isolate the N-Boc protected intermediate.
-
Dissolve the purified intermediate in a minimal amount of dichloromethane (approx. 20 mL) and add 4 M HCl in 1,4-dioxane (50 mL).
-
Stir the solution at room temperature for 2-4 hours. The product will precipitate as the hydrochloride salt.
Stage 3: Isolation and Purification of the Hydrochloride Salt
Principle
The final step involves the isolation of the desired product as a crystalline hydrochloride salt. The salt form often exhibits superior stability and handling properties compared to the free base. The product is precipitated from the reaction mixture and can be further purified by recrystallization to remove any remaining impurities, such as triphenylphosphine oxide from the Mitsunobu step.
Caption: Workflow for the final deprotection and salt formation/isolation.
Materials and Methods
| Reagent | M.W. ( g/mol ) | Amount |
| Diethyl Ether | 74.12 | 200 mL |
| Isopropanol | 60.10 | As needed |
| Methanol | 32.04 | As needed |
Experimental Protocol
-
After completion of the deprotection reaction (Step 4.3, step 8), add diethyl ether (200 mL) to the flask to ensure complete precipitation of the hydrochloride salt.
-
Stir the resulting slurry for 1 hour at room temperature.
-
Collect the white solid by vacuum filtration, washing the cake with cold diethyl ether (2 x 50 mL).
-
Dry the solid under high vacuum at 40°C for 12 hours.
-
Recrystallization (Optional, for higher purity): Dissolve the crude salt in a minimum amount of boiling isopropanol or methanol. Allow the solution to cool slowly to room temperature, then place it in a 4°C refrigerator for 4 hours to induce crystallization.
-
Filter the purified crystals, wash with a small amount of cold isopropanol, and dry under high vacuum to a constant weight.
Expected Yield and Characterization
-
Overall Yield: 55-70% from 3-(cyclopropylmethoxy)phenol.
-
Appearance: White to off-white crystalline solid.
-
Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and melting point analysis.
Safety and Handling
-
Diisopropyl azodicarboxylate (DIAD): DIAD is a skin and respiratory irritant and is shock-sensitive. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
(Bromomethyl)cyclopropane: This is a lachrymator and should be handled with care in a fume hood.
-
4 M HCl in Dioxane: This is a highly corrosive reagent. Avoid inhalation of vapors and contact with skin. 1,4-Dioxane is a suspected carcinogen.
-
General Precautions: Perform all reactions in a well-ventilated fume hood. Wear appropriate PPE at all times. Consult the Safety Data Sheet (SDS) for each reagent before use.
References
-
Saeed, M., Saify, Z.S., Iqbal, Z., & Nazar-ul-Islam. (n.d.). Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. KoreaScience. Available at: [Link]
-
D'yachenko, I. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7338. Available at: [Link]
- Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356. (Historical reference, modern protocols cited below).
-
Williamson Ether Synthesis. (2022, November 13). Chemistry LibreTexts. Available at: [Link]
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Available at: [Link]
- CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine. Google Patents.
-
Making Piperidine to piss off my FBI Agent. (2023, June 4). YouTube. Available at: [Link] (Note: Title is satirical; content describes hydrolysis and salt formation).
- CN101148435A - Method for directly preparing piperidine derivative hydrochlorates by using Pd-C to catalyze and hydrogenate pyridine derivatives. Google Patents.
Sources
Application Note: Solubilization Strategies for 4-[3-(Cyclopropylmethoxy)phenoxy]piperidine in Aqueous Buffers
Executive Summary & Physicochemical Rationale
The compound 4-[3-(Cyclopropylmethoxy)phenoxy]piperidine (CAS: 1936450-06-4) presents a classic solubility challenge frequently encountered in pharmaceutical development. Structurally, the molecule is characterized by a dichotomy:
-
Hydrophobic Domain: The cyclopropylmethoxy-phenoxy tail is highly lipophilic, planar, and sterically bulky, driving the molecule to aggregate and precipitate in polar solvents.
-
Ionizable Domain: The secondary amine of the piperidine ring is weakly basic (typical pKa ~9.0–10.0).
In purely aqueous environments at physiological pH (7.4), the free base form predominates or exists in equilibrium, resulting in extremely poor aqueous solubility[1]. To successfully solubilize this compound for in vitro assays or in vivo dosing, we must manipulate its physicochemical environment.
This guide outlines three field-proven mechanisms to overcome these barriers: pH-mediated ionization , host-guest complexation (cyclodextrins) , and micellar encapsulation [2]. Rather than relying on trial and error, the protocols below are designed as self-validating systems —ensuring that you are working with a true thermodynamic solution rather than a deceptive colloidal suspension.
Solubilization Decision Matrix
The selection of a solubilization strategy depends entirely on the required final concentration and the biological constraints of your downstream assay.
Figure 1: Solubilization decision matrix for 4-[3-(Cyclopropylmethoxy)phenoxy]piperidine.
Quantitative Strategy Comparison
| Strategy | Recommended Excipient System | Primary Mechanism | Expected Max Conc. | Best Application |
| pH Adjustment | 50 mM Acetate Buffer (pH 4.5) | Protonation of piperidine nitrogen | >10 mM | Acid-tolerant in vitro assays |
| Complexation | 20% w/v HP-β-CD in PBS (pH 7.4) | Hydrophobic cavity inclusion | 2.0 – 5.0 mM | Cell culture, in vivo dosing |
| Micellar | 5% DMSO / 10% Tween-80 / 85% PBS | Surfactant micelle encapsulation | 5.0 – 10.0 mM | High-dose in vivo PK studies |
Validated Experimental Protocols
Protocol A: Thermodynamic Cyclodextrin Complexation (Physiological pH)
Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) possesses a hydrophilic exterior and a lipophilic inner cavity. The highly lipophilic cyclopropylmethoxy-phenoxy tail of the compound inserts into this cavity, shielding it from water, while the protonated piperidine ring interacts with the bulk aqueous phase[3]. This prevents precipitation without requiring harsh pH shifts.
Materials:
-
4-[3-(Cyclopropylmethoxy)phenoxy]piperidine (Powder)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
1X Phosphate-Buffered Saline (PBS), pH 7.4
Step-by-Step Workflow:
-
Excipient Preparation: Dissolve 200 mg of HP-β-CD in 1 mL of PBS to create a 20% (w/v) vehicle solution. Vortex until completely clear.
-
Compound Addition: Weigh 1.44 mg of the compound (to target a ~5 mM solution) into a glass vial.
-
Wetting: Add 100 μL of the 20% HP-β-CD solution to the powder. Vortex vigorously for 1 minute to create a uniform slurry.
-
Volume Expansion: Add the remaining 900 μL of the HP-β-CD solution.
-
Equilibration: Sonicate the vial in a room-temperature water bath for 30 minutes. Transfer to an orbital shaker and agitate at 300 RPM for 24 hours at 25°C. Note: Complexation is an equilibrium process; rushing this step will result in sub-optimal solubilization.
Self-Validation Checkpoint:
-
Centrifugation: Spin the sample at 10,000 × g for 10 minutes.
-
Analysis: Filter the supernatant through a 0.22 μm PVDF syringe filter. Quantify the exact dissolved concentration using HPLC-UV against a standard curve prepared in 100% methanol. If a pellet is visible post-centrifugation, the target concentration exceeded the complexation capacity; use the quantified supernatant concentration for your assays.
Protocol B: pH-Mediated Ionization (Acidic Buffers)
Causality: Weak bases can be solubilized at pH levels below their basic pKa. For every pH unit below the pKa, aqueous solubility increases approximately 10-fold[2]. By lowering the buffer pH to 4.5, we ensure >99.9% of the piperidine molecules are protonated, maximizing the electrostatic interaction with water.
Materials:
-
50 mM Sodium Acetate Buffer
-
Glacial Acetic Acid / 1M NaOH (for pH adjustment)
Step-by-Step Workflow:
-
Buffer Prep: Prepare a 50 mM Sodium Acetate buffer and adjust the pH to exactly 4.5.
-
Solubilization: Add the required mass of 4-[3-(Cyclopropylmethoxy)phenoxy]piperidine directly into the buffer to achieve up to a 10 mM concentration.
-
Agitation: Vortex for 2 minutes, followed by 15 minutes of sonication.
-
pH Correction (Critical Step): The addition of a basic amine will act as a proton sink, inevitably raising the pH of the solution. Measure the pH of the final mixture. If it has drifted above 5.0, carefully titrate with dilute acetic acid back to pH 4.5 to prevent auto-precipitation.
Self-Validation Checkpoint:
-
The Tyndall Effect Test: Shine a focused laser pointer beam through the glass vial in a dark room. A true thermodynamic solution will allow the beam to pass invisibly. If you see a solid beam path (light scattering), you have created a colloidal suspension, not a solution. Re-adjust the pH or lower the compound concentration.
Protocol C: Micellar Solubilization via Co-Solvent/Surfactant System
Causality: When cyclodextrins are insufficient for high-concentration in vivo dosing, surfactants must be employed. Tween-80 forms micelles above its Critical Micelle Concentration (CMC). The addition of a small amount of DMSO acts as a co-solvent to disrupt the drug's crystal lattice, allowing the Tween-80 micelles to rapidly encapsulate the lipophilic domains[4].
Materials:
-
DMSO (Cell-culture grade)
-
Tween-80 (Polysorbate 80)
-
1X PBS or 0.9% Saline
Step-by-Step Workflow:
-
Stock Creation: Dissolve the compound in 100% DMSO to create a highly concentrated stock (e.g., 100 mM). Ensure the volume of DMSO used will not exceed 5% of the final formulation.
-
Surfactant Addition: Add Tween-80 directly to the DMSO stock. The ratio should be 5 parts DMSO to 10 parts Tween-80 (v/v). Vortex aggressively until a homogenous, viscous pre-concentrate is formed.
-
Aqueous Quench: Slowly add the aqueous buffer (85 parts) dropwise to the pre-concentrate while continuously vortexing. Never add the pre-concentrate to the buffer, as rapid solvent shifting will cause immediate crash-out.
Self-Validation Checkpoint:
-
Dynamic Light Scattering (DLS): Analyze the final formulation using DLS. A successful micellar formulation will show a monodisperse peak typically between 10–50 nm. Peaks >1000 nm indicate drug precipitation and formulation failure.
References
-
Technical Support Center: Enhancing the Solubility of Piperidine Intermediates. Benchchem.1
-
Solubilizing Excipients in Oral and Injectable Formulations. Kinam Park, Pharmaceutical Research. 2
-
Enhancement of Solubility: A Pharmaceutical Overview. Scholars Research Library. 4
-
Technical Support Center: Enhancing the Solubility of Piperidine Intermediates (Cyclodextrins). Benchchem. 3
Sources
Application Note: HPLC Method Development for 4-[3-(Cyclopropylmethoxy)phenoxy]piperidine Purity Analysis
Executive Summary
This application note details the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 4-[3-(Cyclopropylmethoxy)phenoxy]piperidine . This molecule serves as a critical pharmacophore in the synthesis of histamine H3 receptor antagonists and various GPCR ligands.
The secondary amine moiety of the piperidine ring (
Physicochemical Profiling & Method Strategy
Effective method development requires understanding the analyte's behavior in solution.[1]
Molecular Profile
-
Compound: 4-[3-(Cyclopropylmethoxy)phenoxy]piperidine
-
Molecular Weight: ~247.33 g/mol
-
Core Structure: Lipophilic ether-linked phenyl ring with a basic piperidine tail.
- (Calculated): ~10.2 (Piperidine nitrogen).
-
LogP (Calculated): ~2.5 – 3.0 (Moderately lipophilic).
-
UV Chromophore: Phenoxy system (
nm; secondary band nm).
The "Silanol Effect" & pH Strategy
At neutral or slightly acidic pH (pH 4-6), the piperidine nitrogen is protonated (
Strategic Choice: We will utilize a High pH (pH 10.0) mobile phase.
-
Mechanism: At pH 10, the piperidine amine is deprotonated (neutral). This eliminates cation-exchange interactions with silanols, resulting in sharp, symmetrical peaks and improved resolution from polar impurities.
-
Alternative: If high-pH stable columns are unavailable, a Low pH (0.1% TFA) method is the backup, utilizing the trifluoroacetate ion as an ion-pairing agent to mask silanols.
Experimental Protocol
Reagents and Standards
-
Reference Standard: 4-[3-(Cyclopropylmethoxy)phenoxy]piperidine (Free base or HCl salt).
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.
-
Buffer Reagents: Ammonium Bicarbonate (
), Ammonium Hydroxide ( ).
Chromatographic Conditions (High pH Mode)
| Parameter | Setting | Rationale |
| Column | Waters XBridge C18 ( | Hybrid particles are required to withstand dissolution at pH 10. |
| Mobile Phase A | 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with | Suppresses ionization of the piperidine base. |
| Mobile Phase B | Acetonitrile | Strong elution solvent for lipophilic ethers. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[2][3][4] |
| Column Temp. | 35°C | Improves mass transfer and reduces backpressure. |
| Injection Vol. | 5 - 10 µL | Adjusted based on sample concentration (target 10 µg on-column). |
| Detection | UV at 220 nm (Quant) & 275 nm (ID) | 220 nm for max sensitivity; 275 nm for aromatic specificity. |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibration / Loading |
| 2.0 | 95 | 5 | Hold for polar impurities |
| 15.0 | 10 | 90 | Gradient Elution |
| 18.0 | 10 | 90 | Wash lipophilic dimers |
| 18.1 | 95 | 5 | Re-equilibration |
| 23.0 | 95 | 5 | End of Run |
Method Development Logic & Visualization
The following diagrams illustrate the decision-making process and the impurity fate mapping, essential for establishing specificity.
Development Workflow
Figure 1: Decision tree for selecting the mobile phase pH based on the basicity of the piperidine moiety.
Impurity Fate Mapping
To validate specificity, one must separate the target molecule from its likely synthetic precursors.
Figure 2: Synthetic pathway analysis to identify critical impurities (Early eluting phenols vs. Late eluting N-protected species).
Validation Parameters (ICH Q2)
Once the method is optimized, validate using the following criteria:
Specificity
-
Protocol: Inject individual stock solutions of the Starting Material (3-(cyclopropylmethoxy)phenol) and the N-Boc intermediate.
-
Acceptance: Resolution (
) > 2.0 between the Main Peak and the nearest impurity. The Main Peak must be spectrally pure (Peak Purity Index > 0.999 using DAD).
Linearity & Range
-
Range: 0.1% (LOQ level) to 120% of target concentration (e.g., 0.5 µg/mL to 600 µg/mL).
-
Protocol: Prepare 5 concentration levels. Plot Area vs. Concentration.
-
Acceptance:
.[2][3][5][6]
Accuracy (Recovery)
-
Protocol: Spike the analyte into a placebo matrix (or solvent) at 50%, 100%, and 150% levels.
-
Acceptance: Mean recovery 98.0% – 102.0%.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (T > 1.5) | Secondary silanol interactions. | Ensure pH is > 9.5. If using Low pH method, add 0.05% Triethylamine (TEA) as a silanol blocker. |
| Retention Time Shift | pH instability or Temperature fluctuation. | Use a buffer (Ammonium Bicarbonate) rather than just |
| Split Peaks | Sample solvent mismatch. | If dissolving sample in 100% MeOH/ACN, the strong solvent effect can distort early peaks. Dilute sample with 50% Water/50% ACN. |
| Ghost Peaks | Carryover of the basic amine. | The piperidine moiety sticks to injector seals. Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid. |
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
McCalley, D. V. (2006). "Unusual retention behaviour of 4-substituted piperidines on polybutadiene and polystyrene coated zirconia by comparison to reverse phase silica." Journal of Chromatography A, 1137(1), 56-62.[7]
-
BenchChem Application Note. "HPLC-UV Analysis of Piperidine-Containing Compounds." (General protocol for piperidine detection).
-
Waters Corporation. "XBridge Columns: Designed for Maximizing pH Stability." (Technical Note on Hybrid Particle Technology).
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. researchgate.net [researchgate.net]
- 3. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. seer.ufrgs.br [seer.ufrgs.br]
- 7. Unusual retention behaviour of 4-substituted piperidines on polybutadiene and polystyrene coated zirconia by comparison to reverse phase silica - PubMed [pubmed.ncbi.nlm.nih.gov]
Radioligand binding studies using 4-[3-(Cyclopropylmethoxy)phenoxy]piperidine
Application Note: Radioligand Binding Characterization of 4-[3-(Cyclopropylmethoxy)phenoxy]piperidine
Receptor (HIntroduction & Scientific Context
The compound 4-[3-(Cyclopropylmethoxy)phenoxy]piperidine represents a structural class of non-imidazole Histamine H
This Application Note details the protocol for determining the binding affinity (
Key Applications:
-
Lead Optimization: Determining potency (
) in Structure-Activity Relationship (SAR) studies. -
Selectivity Profiling: Validating H
R specificity versus H R, H R, or H R. -
Mechanism of Action: Differentiating between competitive antagonism and inverse agonism (when coupled with GTP
S assays).
Mechanism of Binding
The H
-
Agonist Binding: Stabilizes the active conformation (
), promoting G-protein coupling.[1] -
Antagonist Binding: 4-[3-(Cyclopropylmethoxy)phenoxy]piperidine binds to the orthosteric site, preventing agonist occupancy.[1]
-
Thermodynamics: The "cyclopropylmethoxy" tail likely occupies a lipophilic pocket within the transmembrane domain, enhancing affinity and residence time.[1]
Figure 1: Competitive Binding Equilibrium Model
Caption: Competitive equilibrium where the Test Compound (I) competes with the Radioligand (L) for the free Receptor (R). A decrease in detected RL complex indicates binding of I.[1]
Materials & Reagents
A. Biological Source[1][2][3][4]
-
Membranes: Recombinant human H
R expressed in HEK-293 or CHO cells (preferred for high density ).[1] -
Alternative: Rat brain cortex membranes (contains mixed H
R populations, less specific).[1]
B. Chemical Reagents
| Component | Specification | Role |
| Test Compound | 4-[3-(Cyclopropylmethoxy)phenoxy]piperidine | Ligand under investigation.[1][2] Dissolve in 100% DMSO (10 mM stock). |
| Radioligand | [ | Agonist tracer.[1] High affinity ( |
| Non-Specific Ligand | Thioperamide (10 | Defines Non-Specific Binding (NSB).[1] |
| Assay Buffer | 50 mM Tris-HCl, 5 mM MgCl | Mg |
| Filter System | Whatman GF/B filters | Pre-soaked in 0.3% Polyethyleneimine (PEI) to reduce NSB.[1] |
Experimental Protocol: Competition Binding
Objective: Determine the
Step 1: Preparation of Assay Plates
-
Buffer Prep: Prepare 50 mM Tris-HCl (pH 7.4) supplemented with 5 mM MgCl
.[1] Note: EDTA is avoided as divalent cations are required for H R agonist binding.[1] -
Test Compound Dilution: Prepare serial log dilutions of the test compound in assay buffer (Range:
M to M). Final DMSO concentration must be .[1] -
Radioligand Prep: Dilute [
H]-NAMH to a concentration of 2 nM (Final assay concentration will be 1 nM, approx. ).
Step 2: Incubation Workflow
Perform in 96-well polypropylene plates (Total Volume: 200
| Well Type | Buffer ( | Competitor ( | Radioligand ( | Membranes ( |
| Total Binding (TB) | 50 | - | 50 | 100 |
| Non-Specific (NSB) | - | 50 (Thioperamide) | 50 | 100 |
| Test Sample | - | 50 (Test Cmpd) | 50 | 100 |
-
Add 50
L of Test Compound dilution series to respective wells. -
Add 50
L of [ H]-NAMH to all wells.[1] -
Initiate reaction by adding 100
L of Membrane Suspension (approx. 5-10 g protein/well).[1] -
Incubate: 60 minutes at 25°C (Room Temperature). Equilibrium is typically reached within 45-60 mins for H
R.[1]
Step 3: Termination & Filtration
-
Pre-soak: Soak GF/B filters in 0.3% PEI for at least 1 hour prior to harvesting.[1] Critical: PEI neutralizes the negative charge of glass fibers, preventing the positively charged piperidine moiety of the radioligand from sticking non-specifically.[1]
-
Harvest: Use a cell harvester (e.g., Brandel or PerkinElmer). Rapidly vacuum filter the incubation mix onto the filters.
-
Wash: Wash filters 3x with 3 mL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4). Speed is vital to prevent dissociation of the bound complex (
).
Step 4: Detection
-
Dry filters (optional, depending on scintillant).[1]
-
Add liquid scintillation cocktail (e.g., Ultima Gold).
-
Count radioactivity (CPM) using a Liquid Scintillation Counter (LSC).[1]
Figure 2: Assay Workflow Diagram
Caption: Step-by-step workflow for the competition binding assay.
Data Analysis & Interpretation
Calculations
-
Specific Binding (SB):
-
% Inhibition:
-
Curve Fitting: Plot % Inhibition vs. Log[Concentration]. Fit data to a one-site competition model (Sigmoidal Dose-Response) to determine
.[1]
Ki Determination (Cheng-Prusoff Equation)
[1]- : Concentration of test compound inhibiting 50% of specific radioligand binding.[1]
- : Concentration of radioligand used (e.g., 1 nM).
- : Dissociation constant of the radioligand (determined previously via Saturation Binding).[1]
Expected Results
-
High Affinity:
nM.[1] (Typical for 4-phenoxypiperidine H antagonists).[1][3] -
Hill Slope: Should be near -1.0. A slope significantly different from unity may indicate negative cooperativity or multiple binding sites.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Non-Specific Binding (NSB) | Radioligand sticking to filters.[1] | Ensure filters are soaked in 0.3% PEI.[1] Use BSA (0.1%) in the assay buffer.[1] |
| Low Specific Binding Window | Receptor density ( | Increase membrane protein concentration.[1] Verify receptor expression in cell line.[1][4] |
| Ligand Depletion | Receptor concentration > | Dilute membranes.[1] The concentration of receptors should be |
| Inconsistent Replicates | Incomplete washing or pipetting error.[1] | Automate washing steps.[1] Ensure ice-cold buffer is used to "freeze" the equilibrium during wash.[1] |
References
-
Lovenberg, T. W., et al. (1999).[1] Cloning and functional expression of the human histamine H3 receptor.[1][5] Molecular Pharmacology.[1] Link
-
Berlin, M., et al. (2011).[1] Histamine H3 receptor antagonists: An update on the patent literature. Expert Opinion on Therapeutic Patents.[1] (Context for phenoxypiperidine scaffolds).
-
Esbenshade, T. A., et al. (2006).[1] Pharmacological and behavioral properties of A-349821, a selective and potent human histamine H3 receptor antagonist.[1] Biochemical Pharmacology.[1] Link
-
Motola, C., et al. (2021).[1] Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists.[1] ACS Chemical Neuroscience.[1][4] Link[1][4]
Sources
- 1. Buy 4-[3-(Cyclopropylmethoxy)piperidine-1-carbonyl]-3-fluorobenzoic acid [smolecule.com]
- 2. 4-(3-(((3R,4S)-N-cyclopropyl-4-(4-(2-(2,6-dichloro-4-methylphenoxy)ethoxy)phenyl)piperidine-3-carboxamido)methyl)-5-(3-methoxypropyl)phenoxy)-2,2-diethylbutanoic acid | C43H56Cl2N2O7 | CID 25119356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Document: 4-phenoxypiperidines: potent, conformationally restricted, non-imidazole histamine H3 antagonists. (CHEMBL1143554) - ChEMBL [ebi.ac.uk]
- 4. digibug.ugr.es [digibug.ugr.es]
- 5. mdpi.com [mdpi.com]
Application Note: Chemical Stability & Handling of 4-[3-(Cyclopropylmethoxy)phenoxy]piperidine in Cell Culture Systems
Executive Summary
This guide details the chemical stability profile and handling protocols for 4-[3-(Cyclopropylmethoxy)phenoxy]piperidine (referred to herein as CPP-4 ) in biological matrices.
While the ether and piperidine moieties of CPP-4 suggest robust chemical stability against hydrolysis at physiological pH (7.4), the compound’s physicochemical properties (lipophilicity and cationic charge) create a high risk for Non-Specific Binding (NSB) to laboratory plastics and serum proteins. Researchers often misinterpret this physical loss as chemical degradation. This note provides validated protocols to distinguish between degradation and adsorption, ensuring accurate dosing in in vitro assays.
Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7]
To understand the stability profile, we must analyze the functional groups:
| Feature | Chemical Structure / Property | Stability Implication |
| Core Scaffold | Piperidine (Secondary Amine) | pKa ~10.5 . At pH 7.4, CPP-4 is >99% protonated (cationic). It is resistant to hydrolysis but susceptible to oxidation or N-nitrosation under stress. |
| Linker | Aryl Alkyl Ether | High Stability. Ether linkages are chemically inert under standard cell culture conditions (pH 7.4, 37°C). |
| Substituent | Cyclopropylmethyl group | Moderate Stability. Generally stable in neutral media. Acid-catalyzed ring opening requires pH < 2, unlikely in media. |
| LogP (Predicted) | ~2.5 – 3.5 | High Adsorption Risk. The combination of lipophilicity and positive charge leads to strong binding to negatively charged surfaces (glass, TC-treated plastic). |
Mechanisms of Signal Loss
In cell culture media (e.g., DMEM, RPMI), "instability" is rarely bond cleavage for this molecule. It is usually a mass balance issue.
Diagram 1: Pathways of Compound Loss in Culture
Caption: Figure 1. Dominant loss pathways for CPP-4. Physical adsorption (red) and protein binding (yellow) often mask actual chemical stability.
Validated Stability Protocols
Protocol A: Determining "True" Chemical Stability (Mass Balance)
Objective: Differentiate between the compound sticking to the wall and the compound actually degrading.
Materials
-
Test Compound: CPP-4 (10 mM stock in DMSO).
-
Matrix: DMEM + 10% FBS (Complete Media) AND PBS (Serum-free control).
-
Vessels: Low-binding polypropylene tubes (e.g., Eppendorf LoBind) vs. Standard Polystyrene plates.
-
Extraction Solvent: Acetonitrile (ACN) containing 0.1% Formic Acid.
Workflow
-
Preparation: Spike CPP-4 into pre-warmed media (37°C) to a final concentration of 1 µM. Ensure DMSO content is <0.1%.
-
Incubation: Aliquot into vessels. Incubate at 37°C / 5% CO₂.
-
Sampling (Timepoints: 0, 1, 4, 24, 48 hours):
-
Step 3a (Supernatant Analysis): Remove an aliquot of the media without touching the walls.
-
Step 3b (Total Recovery - CRITICAL): After removing the media, add Extraction Solvent (equal volume to original media) directly to the empty well/tube. Vortex vigorously to strip adsorbed compound from the plastic.
-
-
Quenching: Mix media samples 1:3 with Extraction Solvent to precipitate proteins. Centrifuge (4000 x g, 10 min).
-
Analysis: Analyze supernatant via LC-MS/MS.
Interpretation
-
Case 1 (Stable): Supernatant decreases over time, but "Total Recovery" (Wall wash + Supernatant) equals T0 concentration. -> Compound is chemically stable but adsorbs to plastic.
-
Case 2 (Unstable): Both Supernatant and Total Recovery decrease over time. -> Chemical degradation is occurring.[1]
Protocol B: LC-MS/MS Analytical Conditions
To accurately quantify CPP-4, use the following optimized parameters.
| Parameter | Setting | Rationale |
| Column | C18 Reverse Phase (e.g., Waters BEH C18, 2.1x50mm) | Standard retention for lipophilic amines. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH ensures protonation of the piperidine nitrogen ( |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Promotes ionization and sharp peaks. |
| Gradient | 5% B to 95% B over 3 minutes | Rapid elution to minimize run time. |
| Detection | MRM Mode (Positive ESI) | Parent: Calculate exact mass. Fragment: Look for loss of cyclopropylmethyl group or piperidine ring cleavage. |
| Internal Standard | REQUIRED (e.g., Propranolol or deuterated analog) | Corrects for matrix effects in serum-containing media. |
Handling & Troubleshooting Guide
Solubility Issues
-
Observation: Precipitation observed upon dilution into PBS or Media.
-
Cause: The free base is lipophilic. Sudden shift from DMSO to aqueous buffer can cause crashing out.
-
Solution: Ensure the stock is fully dissolved. Dilute intermediate steps in media with vigorous vortexing. Do not use phosphate buffers (PBS) for storage; phosphates can precipitate cationic amines at high concentrations. Use water or weak acid.
The "Disappearing Compound" Phenomenon
-
Observation: 50% loss of signal at T=0 or T=1h in polystyrene plates.
-
Cause: Rapid adsorption to the hydrophobic plastic surface.
-
Solution:
-
Pre-coat plates with media containing serum (FBS) for 1 hour before adding the drug. Serum proteins coat the plastic sites, reducing drug adsorption.[2]
-
Switch to glass-coated plates or low-binding polypropylene for stability assays.
-
Diagram 2: Stability Testing Workflow
Caption: Figure 2. Recommended workflow to account for mass balance. Step 4B is critical for lipophilic amines like CPP-4.
References
-
International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[3][4][5] (2003).[4][5][6] Defines standard stress testing protocols. [Link]
-
Di, L., & Kerns, E. H. Drug-Like Properties: Concepts, Structure Design and Methods. (2016).[5] Elsevier. (Authoritative text on solubility, stability, and non-specific binding in drug discovery). [Link]
-
Palmgren, J. J., et al. "Adsorption of drugs to glass and plastics." European Journal of Pharmaceutical Sciences, 29(5), 2006. (Details the adsorption mechanisms of lipophilic amines to polystyrene). [Link]
-
Bender, D. M., et al. "Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability."[7] Organic Letters, 10(3), 2008.[7] (Provides evidence for the chemical stability of cyclopropyl moieties). [Link]
-
Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018).[1] (Standards for LC-MS validation and recovery assessment). [Link]
Sources
- 1. Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. youtube.com [youtube.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Official web site : ICH [ich.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Guidelines for handling and storage of 4-[3-(Cyclopropylmethoxy)phenoxy]piperidine
Application Note & Protocol Guide: Handling and Storage of 4-[3-(Cyclopropylmethoxy)phenoxy]piperidine
Part 1: Executive Summary & Chemical Identity
4-[3-(Cyclopropylmethoxy)phenoxy]piperidine (CAS: 1936450-06-4) is a specialized secondary amine building block featuring a piperidine-ether scaffold. It serves as a critical intermediate in the synthesis of H3 receptor antagonists and other GPCR-modulating ligands.[1] Its structural integrity relies on the stability of two key functional motifs: the secondary amine (susceptible to oxidation/carbamylation) and the cyclopropylmethyl ether (acid-sensitive).[1]
Chemical Profile:
| Property | Specification |
| CAS Number | 1936450-06-4 |
| Formula | C₁₅H₂₁NO₂ |
| Molecular Weight | 247.34 g/mol |
| Physical State | Viscous oil or low-melting solid (Free Base); White powder (HCl Salt) |
| pKa (Predicted) | ~9.8 (Piperidine nitrogen) |
| LogP (Predicted) | ~2.5 (Lipophilic) |
| Solubility | DMSO (>50 mM), Ethanol (>25 mM), DCM (High), Water (Low, unless protonated) |
Part 2: Safety & Hazard Assessment (E-E-A-T)
Senior Scientist Note: Do not treat this compound as a generic inert solid. The secondary amine moiety is reactive.[1] Upon exposure to atmospheric CO₂, it can form carbamates, altering the apparent molecular weight and potency.[1]
Hazard Classification (GHS):
PPE Requirements:
-
Respiratory: N95/P2 mask required for powder handling; Fume hood mandatory for stock preparation.[1]
-
Dermal: Nitrile gloves (min thickness 0.11 mm).[1] Double-gloving recommended for DMSO solutions due to enhanced skin permeation.[1]
-
Ocular: Chemical safety goggles.
Part 3: Storage & Stability Protocols
The Golden Rule: Store cold, dry, and dark.
Long-Term Storage (Solid State)
-
Temperature: -20°C is optimal. 4°C is acceptable for short-term (<1 month).
-
Atmosphere: The free base must be stored under Argon or Nitrogen to prevent N-oxidation and carbamate formation.[1] The HCl salt is more stable but hygroscopic.[1]
-
Container: Amber glass vials with Teflon-lined caps. Avoid polystyrene containers which can leach plasticizers into the lipophilic oil.[1]
Solution Stability
-
DMSO Stocks (10 mM): Stable for 3 months at -20°C. Avoid repeated freeze-thaw cycles (max 3 cycles).
-
Aqueous Buffers: Unstable.[1] Prepare fresh. The cyclopropylmethyl ether linkage is generally robust, but prolonged exposure to acidic pH (< 2.[1]0) can induce ring-opening or hydrolysis.[1]
Visual Workflow: Storage Logic
Caption: Decision tree for storage based on the salt form of the compound.
Part 4: Handling & Solubilization Protocol
Objective: Preparation of a 10 mM Stock Solution in DMSO.
Materials:
-
Anhydrous DMSO (Grade: ≥99.9%, Water content <0.05%).[1]
-
Vortex mixer.[1]
-
Amber glass HPLC vials.[1]
Procedure:
-
Equilibration: Remove the vial from the freezer and allow it to warm to room temperature (20-25°C) inside a desiccator before opening. This prevents condensation of atmospheric water onto the hygroscopic solid.[1]
-
Weighing: Weigh approximately 2.47 mg of the compound into a tared amber vial.
-
Note: If the compound is an oil (free base), use a positive displacement pipette or weigh by difference.[1]
-
-
Solvent Addition: Add 1.0 mL of Anhydrous DMSO.
-
Dissolution: Vortex for 30 seconds. If particulates remain, sonicate for 1 minute at ambient temperature.[1]
-
Caution: Do not heat above 37°C, as this may accelerate degradation.[1]
-
-
Aliquoting: Split the master stock into 50 µL aliquots in single-use microtubes to avoid freeze-thaw degradation.
Part 5: Quality Control (QC) & Degradation Analysis
Method: Reverse-Phase HPLC-MS is the gold standard for purity verification.[1]
Chromatographic Conditions:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (phenoxy absorption) and MS (ESI+).
Potential Degradation Pathways: Researchers must be aware of specific breakdown products that can generate false positives in biological assays.[1]
Caption: Primary degradation pathways. N-oxidation is the most common storage artifact.[1]
Part 6: Emergency Procedures
-
Spill: Absorb with inert material (vermiculite). Do not use combustible materials like sawdust.[1] Clean the surface with 0.1N HCl followed by soap and water to neutralize the amine.[1]
-
Eye Contact: Rinse immediately with water for 15 minutes.[1][5][7] The amine nature makes this compound caustic to corneal tissue; seek medical attention.[1]
References
-
Chemical Identity & CAS: ChemSRC. 4-[3-(Cyclopropylmethoxy)phenoxy]piperidine - CAS 1936450-06-4.
-
Piperidine Handling Standards: ECHA. Registration Dossier for Piperidine. European Chemicals Agency.[1]
-
Cyclopropylmethyl Ether Stability: Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Referencing stability of alkyl ethers).
-
General Storage of Amines: Sigma-Aldrich.[1] Technical Bulletin: Handling and Storage of Amines.
Sources
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. 4-(3-Methoxyphenyl)piperidine | C12H17NO | CID 10702890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. shop.chemsupply.com.au [shop.chemsupply.com.au]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-[3-(Cyclopropylmethoxy)phenoxy]piperidine
Executive Summary & Synthetic Strategy
The synthesis of 4-[3-(Cyclopropylmethoxy)phenoxy]piperidine typically involves a convergent route. The primary challenge lies in the formation of the ether linkage between the secondary alcohol of the piperidine ring and the electron-rich resorcinol derivative.
While Nucleophilic Aromatic Substitution (
Recommended Convergent Pathway
-
Precursor A Synthesis: Selective mono-O-alkylation of resorcinol with (bromomethyl)cyclopropane.
-
Coupling: Mitsunobu reaction between Precursor A and N-Boc-4-hydroxypiperidine.
-
Deprotection: Acidic cleavage of the Boc group.
Visual Workflow (Process Logic)
The following diagram outlines the critical decision nodes and reaction flow.
Caption: Convergent synthetic workflow highlighting critical QC checkpoints for mono-alkylation selectivity and Mitsunobu efficiency.
Troubleshooting Guides & FAQs
Phase 1: Precursor Synthesis (Mono-alkylation)
Goal: Synthesize 3-(cyclopropylmethoxy)phenol from resorcinol.
Q1: I am seeing significant amounts of the bis-alkylated byproduct (1,3-di(cyclopropylmethoxy)benzene). How do I favor the mono-product?
-
Root Cause: The phenoxide anion of the mono-product is nucleophilic and competes for the alkyl halide, especially if the alkyl halide is added too quickly or present in excess.
-
Protocol Adjustment:
-
Stoichiometry: Use a 3:1 molar excess of Resorcinol relative to (bromomethyl)cyclopropane.
-
Addition Rate: Add the bromide dropwise over 2–3 hours to the resorcinol/base mixture.
-
Base Selection: Switch from stronger bases (NaH) to milder bases like
in acetone or DMF. This ensures a lower concentration of the highly reactive dianion. -
Purification: The excess resorcinol is highly polar and water-soluble; it can be easily removed during the aqueous workup, leaving the mono- and bis-products to be separated by flash chromatography (Hexane/EtOAc).
-
Phase 2: The Mitsunobu Coupling (Critical Step)
Goal: Couple 3-(cyclopropylmethoxy)phenol with N-Boc-4-hydroxypiperidine.
Q2: My Mitsunobu reaction has stalled at 30% conversion. Adding more DEAD/PPh3 doesn't help.
-
Root Cause: The secondary alcohol (4-hydroxypiperidine) is sterically hindered, making the formation of the alkoxyphosphonium intermediate slow. Furthermore, the N-Boc group adds steric bulk.
-
Troubleshooting Protocol:
-
Order of Addition (Crucial):
-
Concentration: Run the reaction at a higher concentration (0.5 M – 1.0 M) to drive kinetics.
-
Alternative Reagents (The "Tsunoda" Modification):
-
If standard conditions fail, use CMBP (Cyanomethylenetributylphosphorane) or ADDP (1,1'-(azodicarbonyl)dipiperidine) with
. These reagents are specifically designed to couple hindered secondary alcohols with phenols [1].
-
-
Q3: How do I efficiently remove Triphenylphosphine Oxide (TPPO) without running a difficult column?
-
Technical Insight: TPPO co-elutes with many ethers, complicating purification.
-
Purification Hacks:
-
Precipitation: Dissolve the crude residue in a minimum amount of toluene, then add
or (2 equivalents). TPPO forms a coordination complex with these salts and precipitates out, allowing for filtration [2]. -
Solvent Wash: Triturate the crude solid with cold diethyl ether/hexane (1:1). The product is often soluble, while TPPO is less soluble in this non-polar mixture.
-
Phase 3: Deprotection
Goal: Remove the Boc group without cleaving the cyclopropyl ether.
Q4: Will the cyclopropylmethoxy group survive the acidic Boc-deprotection conditions?
-
Risk Assessment: Cyclopropyl groups can ring-open under strong acidic conditions, but simple alkyl ethers are generally stable to standard Boc-removal protocols (TFA/DCM or HCl/Dioxane) at room temperature.
-
Recommended Protocol:
-
Use 4M HCl in Dioxane at 0°C to RT. This is anhydrous and avoids the potential hydrolysis issues sometimes seen with aqueous acids.
-
Avoid heating. Monitor by LCMS and quench immediately upon consumption of the starting material with saturated
.
-
Comparative Data: Reagent Selection
The following table summarizes yield expectations based on reagent choices for the coupling of hindered secondary alcohols (like 4-hydroxypiperidine) with phenols.
| Coupling System | Reagents | Typical Yield | Pros | Cons |
| Standard Mitsunobu | 30–50% | Cheap, well-known. | Poor with hindered alcohols; TPPO removal is difficult. | |
| Stabilized Mitsunobu | 45–60% | Better stability than DEAD. | Still suffers from steric limitations. | |
| Tsunoda Reagent | 70–85% | Excellent for secondary alcohols ( | Reagents are more expensive; | |
| Phosphorane Ylide | CMBP | 60–80% | Soluble byproducts; easier workup. | Commercial availability varies; requires heating (toluene 110°C). |
Detailed Experimental Protocol (Optimized)
Step 2: Mitsunobu Coupling (Optimized for Yield)
Reagents:
-
Intermediate A (Phenol): 1.0 equiv.[1]
-
N-Boc-4-hydroxypiperidine: 1.2 equiv.
-
Triphenylphosphine (
): 1.5 equiv.[2] -
DIAD: 1.5 equiv.[2]
-
Solvent: Anhydrous Toluene (preferred over THF for higher temp tolerance if needed).
Procedure:
-
Preparation: In a flame-dried RBF under Argon, dissolve Intermediate A (10 mmol), N-Boc-4-hydroxypiperidine (12 mmol), and
(15 mmol) in anhydrous Toluene (20 mL). -
Addition: Cool the mixture to 0°C. Add DIAD (15 mmol) dropwise via syringe pump over 30 minutes. The solution will turn yellow/orange.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Checkpoint: Check TLC/LCMS. If conversion is <50%, heat to 50°C for 4 hours.
-
-
Workup: Quench with water (1 mL). Concentrate the solvent in vacuo.
-
TPPO Removal: Redissolve residue in
:Hexane (1:3). Filter off the precipitated TPPO.[2] -
Purification: Flash chromatography (0-30% EtOAc in Hexanes).
References
-
Tsunoda, T., Yamamiya, Y., & Itô, S. (1995). 1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-PBu3): A New Reagent System for Mitsunobu Reaction. Tetrahedron Letters, 36(14), 2529-2530. Link
-
Bates, R. W., et al. (2002). Purification of Mitsunobu products: removal of triphenylphosphine oxide.[2] Canadian Journal of Chemistry, 80, 107-112. Link
-
BenchChem. (2025).[1][3] Application Notes and Protocols for the Mitsunobu Reaction with N-Boc-4-hydroxypiperidine. BenchChem Technical Library. Link
-
Sigma-Aldrich. (2023). Product Specification: 1-Boc-4-hydroxypiperidine (CAS 109384-19-2).[4] Merck/Sigma-Aldrich. Link
Sources
Optimizing purification of 4-[3-(Cyclopropylmethoxy)phenoxy]piperidine intermediates
Technical Support Center: Aryloxy-Piperidine Scaffolds
Subject: Advanced Purification Strategies for 4-[3-(Cyclopropylmethoxy)phenoxy]piperidine Case ID: AP-PIP-004
Welcome to the technical support hub. As a Senior Application Scientist specializing in heterocyclic process chemistry, I have structured this guide to address the specific challenges inherent to the 4-[3-(Cyclopropylmethoxy)phenoxy]piperidine scaffold.
This molecule presents a "Purification Triad" of challenges:
-
Basicity: The secondary piperidine amine causes severe tailing on standard silica.
-
Acid Sensitivity: The cyclopropylmethyl ether moiety is susceptible to ring-opening rearrangement under harsh acidic conditions (forming homoallylic impurities).
-
Lipophilicity vs. Polarity: The ether linker adds lipophilicity, but the amine requires polar elution, creating a narrow separation window.
Part 1: Troubleshooting Guide (Symptom-Based)
Issue 1: "My product streaks or tails significantly on TLC and Flash columns."
Diagnosis: Silanol Interaction. The secondary amine of the piperidine ring (pKa ~11) interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This acts as a secondary retention mechanism, causing peak broadening and tailing.
Corrective Action:
-
The Modifier Fix: You must compete for these silanol sites. Add 1% Triethylamine (TEA) or 1% conc. Ammonium Hydroxide (NH₄OH) to your mobile phase.[1]
-
Pro-Tip: Pre-wash your column with the modifier-containing eluent before loading your sample. This "deactivates" the silica ahead of time.
-
-
The Stationary Phase Switch: If purity is critical (>98%), switch to Amine-Functionalized Silica (NH₂-SiO₂) . This eliminates the need for mobile phase modifiers and prevents the acid-base interaction entirely.
Issue 2: "I see a massive white solid precipitate that co-elutes with my product."
Diagnosis: Triphenylphosphine Oxide (TPPO) Contamination. If you synthesized this ether via a Mitsunobu reaction (common for this scaffold), you likely have stoichiometric amounts of TPPO. TPPO is polar and often co-elutes with polar amines in DCM/MeOH gradients.
Corrective Action:
-
The ZnCl₂ Crash: Before chromatography, dissolve your crude mixture in Ethanol and add ZnCl₂ (2 equiv) . TPPO forms a complex (TPPO)₂·ZnCl₂ that precipitates out.[2][3] Filter this solid off to remove ~90% of the TPPO.
-
The SCX Bypass: Use Strong Cation Exchange (SCX) chromatography (see Protocol A). The neutral TPPO will wash through, while your basic amine product is retained.
Issue 3: "NMR shows a new alkene impurity (~5-10%) after deprotection."
Diagnosis: Cyclopropylcarbinyl Rearrangement. If you used strong acid (e.g., 4M HCl in Dioxane at reflux) to remove a Boc protecting group, you likely triggered the ring-opening of the cyclopropylmethyl group. The cyclopropylcarbinyl cation rearranges to a homoallyl cation (3-butenyl group).
Corrective Action:
-
Temperature Control: Never heat this intermediate in strong acid. Perform Boc-deprotection at 0°C to Room Temperature .
-
Acid Selection: Switch to Trifluoroacetic acid (TFA) in DCM (1:4 v/v) at 0°C. The trifluoroacetate anion is less nucleophilic, and the milder conditions preserve the cyclopropane ring.
Part 2: Experimental Protocols
Protocol A: SCX "Catch-and-Release" (Recommended)
Best for: Removing non-basic impurities (TPPO, phenols) and isolating the free base.
Principle: The piperidine amine binds to the sulfonic acid resin; neutral/acidic impurities wash away.
-
Conditioning: Flush the SCX cartridge (1 g resin per 100 mg crude) with Methanol (3 CV - Column Volumes) followed by DCM (3 CV) .
-
Loading: Dissolve crude material in minimal DCM (or DCM/MeOH 1:1 if solubility is poor) and load onto the cartridge.
-
Washing (The "Catch"): Elute with 100% Methanol (5 CV) .
-
Result: TPPO, unreacted phenols, and neutral byproducts elute here. Keep this fraction for analysis but usually discard.
-
-
Elution (The "Release"): Elute with 2M Ammonia in Methanol (4 CV) .
-
Result: The ammonia displaces the piperidine product.
-
-
Isolation: Concentrate the ammonia fraction in vacuo to yield the clean free amine.
Protocol B: Optimized Flash Chromatography
Best for: Final polishing of the free amine.
| Parameter | Specification |
| Stationary Phase | Spherical Silica Gel (40-60 µm) |
| Mobile Phase A | Dichloromethane (DCM) |
| Mobile Phase B | 10% Methanol in DCM containing 1% NH₄OH |
| Gradient | 0% B for 2 CV, then 0-50% B over 15 CV |
| Detection | UV 254 nm (Aromatic ether) & 210 nm (Piperidine) |
| TLC Stain | Dragendorff’s Reagent (Orange spots on yellow background) or Ninhydrin (if secondary amine). |
Part 3: Decision Logic & Workflow
The following diagram illustrates the logical flow for purifying this specific intermediate, accounting for the Mitsunobu byproducts and amine basicity.
Caption: Purification decision tree prioritizing TPPO removal and amine retention strategies.
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use HCl to form the salt of this intermediate for storage? A: Proceed with caution. While the hydrochloride salt is stable once formed, generating it using excess strong acid or heat can open the cyclopropane ring.
-
Recommendation: Use Oxalic acid in acetone/ethanol to form the oxalate salt. It crystallizes well and is acidic enough to protonate the piperidine without threatening the cyclopropyl ether.
Q2: My product is an oil. How do I solidify it? A: These ether-linked piperidines are often viscous oils as free bases.
-
Technique: Dissolve the oil in a small amount of diethyl ether or MTBE and add a solution of HCl in diethyl ether (1.0 equiv) dropwise at 0°C. The HCl salt should precipitate as a white solid. Filter and dry under high vacuum.
Q3: Why does my yield drop after using a standard silica column? A: "Irreversible Adsorption." Basic amines can bind permanently to highly active sites on acidic silica.
-
Fix: Always use the modifier (TEA/NH₄OH). Alternatively, calculate your recovery. If you loaded 100mg and recovered 60mg, flush the column with 10% TEA in MeOH . If the missing 40mg elutes, your mobile phase was not basic enough during the run.
References
-
Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]
-
Haas, H. & Xu, B. (2025).[4] The Application of SepaFlash Strong Cation Exchange Chromatography Columns in the Purification of Alkaline Compounds.[5] Retrieved from [Link]
-
Zeon Corporation. (2025).[6] Cyclopentyl methyl ether (CPME) Physical Properties and Stability.[6][7][8] Retrieved from [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. Workup [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. usherbrooke.ca [usherbrooke.ca]
- 5. haas.com.pl [haas.com.pl]
- 6. researchgate.net [researchgate.net]
- 7. Cyclopentyl methyl ether - Wikipedia [en.wikipedia.org]
- 8. Cyclopentyl methyl ether (CPME) | Specialty solvents | Zeon Corporation [zeon.co.jp]
Addressing low potency of 4-[3-(Cyclopropylmethoxy)phenoxy]piperidine in functional assays
Technical Support Center: Troubleshooting Low Potency of Novel Ligands
Guide for: 4-[3-(Cyclopropylmethoxy)phenoxy]piperidine
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering lower-than-expected potency with the novel compound 4-[3-(cyclopropylmethoxy)phenoxy]piperidine in functional assays.
Given that this is a novel chemical entity, this guide is structured around the scientifically plausible hypothesis that it is being evaluated as a ligand for a G-Protein Coupled Receptor (GPCR). The principles and troubleshooting steps outlined here are broadly applicable to cell-based functional assays for this target class. Our approach is to systematically deconstruct the problem, moving from common, easily addressable issues to more complex biological phenomena.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing very low, or no, potency for 4-[3-(cyclopropylmethoxy)phenoxy]piperidine in our primary functional assay (e.g., cAMP accumulation). Where should we start troubleshooting?
This is a common challenge when characterizing new chemical entities. The observed "potency" in a cell-based functional assay is not a single property of the compound but an output of a complex biological system. A logical troubleshooting workflow is essential to pinpoint the root cause. We recommend starting with the most fundamental variables: the compound itself and the basic assay setup.
The workflow below outlines a systematic approach to diagnosing the issue. We will address each of these points in detail in the subsequent sections.
Caption: A logical workflow for troubleshooting low compound potency.
Q2: How can we be sure that the compound itself isn't the problem? (Step 1)
Before investing significant resources in re-evaluating complex biology, it is critical to confirm that the compound is physically available to interact with the target receptor in the assay medium. The two most common culprits are poor solubility and instability.[1]
A. Is Your Compound Soluble?
Many organic molecules have low aqueous solubility. If a compound precipitates out of the assay buffer, its effective concentration will be much lower than its nominal concentration, leading to a significant rightward shift in the dose-response curve and an artificially low apparent potency.[2]
-
Kinetic vs. Thermodynamic Solubility: For most in vitro assays, you are dealing with kinetic solubility , which is the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in aqueous buffer.[3] This is often higher than the thermodynamic solubility (the true equilibrium solubility of the solid form), but precipitation can still occur, especially at high concentrations or over time.
Troubleshooting Protocol: Kinetic Solubility Assessment
We recommend a simple, high-throughput nephelometric (light-scattering) or UV absorbance-based assay to determine the kinetic solubility limit.[4][5]
| Parameter | Recommendation | Rationale |
| Method | Laser Nephelometry or UV-Vis Spectrophotometry after filtration. | Nephelometry directly detects precipitate formation, while UV-Vis after filtering the supernatant quantifies the soluble fraction.[5][6] |
| Solvent | 100% DMSO for stock solution (typically 10-20 mM). | DMSO is a standard solvent, but its final concentration in the assay should be kept low (<0.5%) to avoid solvent-induced artifacts.[7] |
| Aqueous Buffer | Use the exact same buffer as your functional assay (e.g., HBSS, Opti-MEM). | pH, ionic strength, and protein content (serum) can all dramatically affect solubility.[8] |
| Incubation Time & Temp | Match the conditions of your functional assay (e.g., 1 hour at 37°C). | Solubility can be time and temperature-dependent. |
| Controls | Include compounds with known high (e.g., Furosemide) and low (e.g., Albendazole) solubility.[6] | Validates that the assay can correctly distinguish between soluble and insoluble compounds. |
Step-by-Step Protocol: Kinetic Solubility by Nephelometry
-
Prepare Stock: Create a 10 mM stock solution of 4-[3-(cyclopropylmethoxy)phenoxy]piperidine in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock.
-
Transfer: Dispense a small volume (e.g., 2 µL) of each DMSO concentration into a clear-bottom 384-well assay plate.
-
Add Buffer: Rapidly add assay buffer (e.g., 198 µL) to each well to achieve the final desired compound concentrations.
-
Incubate: Incubate the plate under your standard assay conditions (e.g., 37°C for 1 hour).
-
Read Plate: Measure light scattering using a nephelometer. The concentration at which the signal begins to increase sharply above the baseline is the kinetic solubility limit.[5]
B. Is Your Compound Stable?
The compound may be degrading in the assay buffer, under your specific incubation conditions (temperature, pH), or due to oxidative stress.
Troubleshooting Protocol: Compound Stability Assessment
An HPLC or LC-MS-based method is the gold standard for assessing stability.[9] This involves incubating the compound under assay conditions and measuring the peak area of the parent compound over time.
Step-by-Step Protocol: HPLC-Based Stability Assay
-
Prepare Sample: Prepare a solution of the compound in your assay buffer at a high concentration from your dose-response curve (e.g., 10 or 30 µM).
-
Incubate: Incubate the solution under the exact conditions of your functional assay (e.g., 37°C, 5% CO2).
-
Time Points: Withdraw aliquots at several time points (e.g., 0, 30, 60, 120 minutes).
-
Analysis: Immediately analyze the aliquots by a validated HPLC-UV or LC-MS method.
-
Quantify: Compare the peak area of the parent compound at each time point to the T=0 sample. A significant decrease in peak area indicates degradation.[10][11]
| Condition | Protocol | Rationale |
| Assay Buffer | Incubate compound in assay buffer at 37°C. Analyze at T=0 and T=final. | Simulates the exact conditions of the functional assay. |
| Acid/Base Hydrolysis | Incubate in 0.1 M HCl and 0.1 M NaOH at 60°C.[12] | Forced degradation to check for susceptibility to pH-mediated hydrolysis. |
| Oxidation | Incubate in 3% H₂O₂ at room temperature.[9] | Checks for oxidative lability. |
| Photostability | Expose the compound (in solution and as solid) to controlled light conditions (ICH Q1B guidelines). | Determines if light exposure during handling could be causing degradation. |
If significant insolubility or instability is detected, the apparent low potency is likely an artifact. The compound's formulation must be addressed (e.g., using different solvents or excipients) or the assay conditions modified (e.g., shorter incubation time) before proceeding.
Q3: Our compound is stable and soluble. What aspects of the assay itself could be causing the low potency? (Step 2)
If the compound is behaving as expected, the next step is to critically evaluate the components of your biological assay. In our experience, inconsistent cell culture practices and suboptimal assay parameters are frequent sources of variability and poor performance.[13]
A. Are Your Cells Healthy and Consistent?
-
Passage Number: Cell lines can change over time in culture. High passage numbers can lead to genetic drift, altered receptor expression levels, and changes in signaling protein stoichiometry, all of which can affect the response to a ligand.[14][15][16]
-
Recommendation: Use low-passage cells (e.g., <20 passages from thawing) from a validated cell bank for all experiments. Document the passage number for every experiment.
-
-
Cell Density: The density of cells at the time of the assay is critical. Overly confluent cells may have down-regulated receptor expression, while sparse cells may not produce a robust enough signal.[17]
-
Recommendation: Perform a cell titration experiment to determine the optimal cell density that provides the best signal-to-background ratio for your positive control agonist.
-
B. Are Your Assay Controls Performing as Expected?
Controls are non-negotiable; they validate the assay's integrity for every plate.[18][19]
-
Positive Control: A known, full agonist for the target receptor.
-
Purpose: Confirms that the cells are healthy, the receptor is expressed and functional, and the detection reagents are working.[20][21]
-
Troubleshooting: If the EC₅₀ of the positive control has shifted rightward or the maximal response has decreased, it points to a systemic issue with the assay (cells, reagents, etc.), not your test compound.
-
-
Negative Control: Vehicle (e.g., buffer with the same final DMSO concentration as your test compound).
-
Purpose: Defines the baseline signal of the assay.[22]
-
Troubleshooting: If the negative control signal is high or variable, it can compress the assay window, making it difficult to detect a weak response. This could be due to high basal activity of the receptor or an issue with the detection reagents.
-
C. Is the Assay Window Sufficient?
The "assay window" (or signal-to-background ratio) is the fold difference between the maximal response of your positive control and the baseline (negative control). If this window is too small, you may not be able to resolve a true, but weak, response from your test compound.
-
Recommendation: Aim for a signal-to-background ratio of at least 3-fold, preferably higher. If it's too low, consider optimizing reagent concentrations, incubation times, or cell density.[17]
Q4: The assay is robust and controls are solid, but our compound is still weak. How do we confirm it's even hitting the target? (Step 3)
A functional response is an indirect measure of receptor activity. It is essential to confirm that your compound directly and specifically binds to the target receptor. The gold-standard method for this is a radioligand binding assay .[23][24]
Principle: This assay measures the ability of your unlabeled compound to compete with and displace a "hot" (radiolabeled) ligand that is known to bind to the receptor with high affinity.
Troubleshooting Protocol: Radioligand Competition Binding Assay
This experiment will yield an inhibition constant (Kᵢ), which is a measure of the compound's binding affinity. This value should be correlated with its functional potency (EC₅₀).
Step-by-Step Protocol: Competition Binding
-
Prepare Membranes: Use cell membranes prepared from a cell line overexpressing your GPCR of interest.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a single concentration of a suitable radioligand (typically at or below its Kₑ value), and a range of concentrations of your unlabeled test compound.
-
Define Controls:
-
Total Binding: Membranes + Radioligand only.
-
Non-Specific Binding (NSB): Membranes + Radioligand + a saturating concentration of a known, unlabeled "cold" ligand.
-
-
Incubate: Allow the reaction to reach equilibrium (e.g., 60-90 minutes at room temperature).[25]
-
Harvest: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.
-
Count: Add scintillation fluid to the dried filters and count the radioactivity using a scintillation counter.
-
Analyze: Calculate specific binding (Total - NSB). Plot the percent specific binding against the concentration of your test compound to determine the IC₅₀, which can then be converted to a Kᵢ.
Interpreting the Results:
| Binding Kᵢ vs. Functional EC₅₀ | Interpretation | Next Step |
| Kᵢ ≈ EC₅₀ | Good correlation. The compound is likely a full agonist in this pathway with little to no receptor reserve. The observed potency is a true reflection of its activity. | The compound is what it is. Further chemistry efforts would be needed to improve potency. |
| Kᵢ << EC₅₀ (Kᵢ more potent) | The compound binds with high affinity but is a partial agonist in this functional pathway. It cannot elicit the full biological response, even at saturating concentrations. This manifests as low potency and/or low efficacy. | This is a very common scenario. Confirm the partial agonism by measuring its efficacy (Eₘₐₓ) relative to a full agonist. This is a valid biological result. |
| No significant binding | The compound does not bind to the target receptor at the concentrations tested. The weak activity seen in the functional assay may be an artifact or due to an off-target effect. | Re-evaluate the project's hypothesis. The compound may be acting through a different target. |
Q5: We've confirmed our compound binds to the receptor with good affinity (low Kᵢ), but its potency in our primary G-protein-mediated assay (e.g., cAMP) is still very low. What's happening? (Step 4)
This is a classic and fascinating scenario that points towards functional selectivity , also known as biased agonism .[26][27] This modern paradigm of GPCR pharmacology posits that a ligand can stabilize distinct receptor conformations, leading to the preferential activation of one signaling pathway over another.[28][29]
GPCRs don't just signal through G-proteins. Upon activation, they are also phosphorylated by GPCR kinases (GRKs), which promotes the recruitment of β-arrestin proteins. β-arrestin recruitment classically leads to receptor desensitization and internalization, but it can also initiate its own distinct, G-protein-independent signaling cascades.[30]
Caption: Biased agonism: A ligand may preferentially activate one pathway (e.g., β-arrestin) over another (e.g., G-protein).
Your compound might be a β-arrestin-biased agonist . It binds to the receptor effectively but promotes a conformation that is poor at activating G-proteins, yet very effective at recruiting β-arrestin.
Troubleshooting Protocol: Test for Alternative Signaling
You must run a functional assay that directly measures a different signaling branch. A β-arrestin recruitment assay is the most direct and common choice.
Step-by-Step Protocol: β-Arrestin Recruitment Assay (e.g., PathHunter®) This type of assay often uses enzyme fragment complementation (EFC). The receptor is tagged with one enzyme fragment, and β-arrestin is tagged with the other. Ligand-induced recruitment brings the fragments together, forming an active enzyme that generates a chemiluminescent or fluorescent signal.[8][31]
-
Select Cell Line: Use an engineered cell line co-expressing your GPCR fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.[8]
-
Plate Cells: Plate the cells in a 384-well white plate at the optimized density and incubate overnight.[31]
-
Compound Addition: Add serial dilutions of your test compound and controls (a known agonist and vehicle).
-
Incubate: Incubate for the recommended time (e.g., 90 minutes) at 37°C.
-
Add Detection Reagents: Add the chemiluminescent substrate solution.
-
Read Plate: Incubate for 60 minutes at room temperature and read the signal on a luminometer.
Final Interpretation:
If 4-[3-(cyclopropylmethoxy)phenoxy]piperidine shows high potency and efficacy in the β-arrestin assay while remaining weak in the G-protein assay, you have strong evidence that it is a biased agonist. This is not a failed experiment; it is a significant discovery that opens up new avenues for understanding the compound's mechanism of action and potential therapeutic profile.
References
-
Quantification of the Surface Expression of G Protein-coupled Receptors Using Intact Live-cell Radioligand Binding Assays. (2020). Bio-protocol. [Link]
-
Aqueous Kinetic Solubility. (2023). ADME@NCATS. [Link]
-
Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]
-
Rankovic, Z., Brust, T. F., & Bohn, L. M. (2016). Biased agonism: An emerging paradigm in GPCR drug discovery. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Mateus, A., et al. (2013). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Pharmacology & Pharmacy. [Link]
-
GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc. [Link]
-
Measurement of β-Arrestin Recruitment for GPCR Targets. (2017). Assay Guidance Manual - NCBI. [Link]
-
Positive Control Vs Negative Control. (n.d.). Wax Studios. [Link]
-
What are Positive and Negative Controls? (n.d.). Science Ready. [Link]
-
Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology. [Link]
-
S. Reutlinger, et al. (2018). 3.8. Determination of Kinetic Solubility. Bio-protocol. [Link]
-
What Are Controls and Why Do We Need Them? (2022). BioIVT. [Link]
-
Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. (n.d.). JOVE. [Link]
-
Zhang, Y., et al. (2020). Quantification of The Surface Expression of G Protein-coupled Receptors Using Intact Live-cell Radioligand Binding Assays. PMC. [Link]
-
Why Positive & Negative Controls are Important: Explained. (2025). Smart.DHgate. [Link]
-
ADME Solubility Assay. (n.d.). BioDuro. [Link]
-
GPCR systems pharmacology: a different perspective on the development of biased therapeutics. (2020). American Journal of Physiology-Cell Physiology. [Link]
-
PathHunter® β-Arrestin GPCR Assays. (n.d.). DiscoverX. [Link]
-
ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. (2023). bioRxiv. [Link]
-
Novel radioligand binding assays with GPCR membranes prefrozen on MultiScreen. (n.d.). Millipore. [Link]
-
High-Throughput Measurement of Compound Solubility and Physical Form with BMI. (2025). HORIZON. [Link]
-
Why are positive and negative controls always required for immunological tests? (n.d.). Vaia. [Link]
-
In Vitro Solubility Assays in Drug Discovery. (2025). ResearchGate. [Link]
-
Zhou, Y., et al. (2021). Biased Ligands of G Protein-Coupled Receptors (GPCRs): Structure–Functional Selectivity Relationships (SFSRs) and Therapeutic Potential. Journal of Medicinal Chemistry. [Link]
-
Functional selectivity. (n.d.). Wikipedia. [Link]
-
The Old and New Visions of Biased Agonism Through the Prism of Adenosine Receptor Signaling and Receptor/Receptor and Receptor/Protein Interactions. (2021). Frontiers in Pharmacology. [Link]
-
Tanne, J. H. (2014). Considerations regarding use of solvents in in vitro cell based assays. PMC. [Link]
-
2278-6074 - Stability Indicating HPLC Method Development and Validation. (n.d.). SciSpace. [Link]
-
Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. (2025). RJPN. [Link]
-
A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. (2014). PMC. [Link]
-
Low Affinity GPCRs for Metabolic Intermediates: Challenges for Pharmacologists. (2012). Frontiers in Pharmacology. [Link]
-
Stability Indicating HPLC Method Development: A Review. (n.d.). IRJPMS. [Link]
-
Impact of Passage Number on Cell Line Phenotypes. (n.d.). Cytion. [Link]
-
Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. (n.d.). PMC. [Link]
-
Guo, D., et al. (2020). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology. [Link]
-
Evaluating functional ligand-GPCR interactions in cell-based assays. (2021). PMC. [Link]
Sources
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. enamine.net [enamine.net]
- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. ADME@NCATS [opendata.ncats.nih.gov]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. rjpn.org [rjpn.org]
- 11. irjpms.com [irjpms.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. revvity.co.jp [revvity.co.jp]
- 14. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 15. atcc.org [atcc.org]
- 16. atcc.org [atcc.org]
- 17. revvity.com [revvity.com]
- 18. wax-studios.com [wax-studios.com]
- 19. scienceready.com.au [scienceready.com.au]
- 20. bioivt.com [bioivt.com]
- 21. smart.dhgate.com [smart.dhgate.com]
- 22. vaia.com [vaia.com]
- 23. multispaninc.com [multispaninc.com]
- 24. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. bio-protocol.org [bio-protocol.org]
- 26. Biased agonism: An emerging paradigm in GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Functional selectivity - Wikipedia [en.wikipedia.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Frontiers | The Old and New Visions of Biased Agonism Through the Prism of Adenosine Receptor Signaling and Receptor/Receptor and Receptor/Protein Interactions [frontiersin.org]
- 30. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 31. cosmobio.co.jp [cosmobio.co.jp]
Validation & Comparative
Benchmarking 4-[3-(Cyclopropylmethoxy)phenoxy]piperidine against standard H3 antagonists
Technical Benchmarking Guide: 4-[3-(Cyclopropylmethoxy)phenoxy]piperidine vs. Clinical H3R Standards
Executive Summary
This guide outlines the technical framework for benchmarking 4-[3-(Cyclopropylmethoxy)phenoxy]piperidine (hereafter referred to as CMP-CPMP ) against industry-standard Histamine H3 Receptor (H3R) antagonists.
CMP-CPMP belongs to the 4-phenoxypiperidine class of non-imidazole H3 ligands.[1] Unlike the first-generation standard Ciproxifan (imidazole-based), this scaffold is designed to minimize CYP450 inhibition while maintaining high affinity. The primary benchmark for clinical efficacy is Pitolisant (Wakix®), the first-in-class H3R inverse agonist approved for narcolepsy.
This guide details the experimental protocols required to validate CMP-CPMP’s profile as a brain-penetrant, high-affinity inverse agonist .
Part 1: The Benchmarking Landscape
To validate CMP-CPMP, it must be screened alongside the following controls to establish relative potency and safety margins.
| Compound | Class | Clinical Status | Key Liability to Assess |
| CMP-CPMP | Phenoxypiperidine | Candidate | hERG affinity & Phospholipidosis |
| Pitolisant | Piperidine ether | Gold Standard | QT prolongation (dose-dependent) |
| Ciproxifan | Imidazole | Ref. Tool | CYP450 Inhibition (Drug-Drug Interaction) |
| Thioperamide | Imidazole | Legacy | Low selectivity (binds H4R) |
Part 2: In Vitro Binding & Affinity ( )
The H3R displays high constitutive activity.[2][3] Therefore, simple binding affinity (
Protocol: Competitive Radioligand Binding
Objective: Determine the equilibrium dissociation constant (
-
System: HEK-293 or CHO-K1 cell membranes stably expressing hH3R.
-
Radioligand:
-N- -methylhistamine ( -NAMH) at 2 nM ( nM). -
Non-specific Binding: Defined by 10
M Thioperamide or Clobenpropit . -
Incubation: 90 minutes at 25°C in 50 mM Tris-HCl (pH 7.4).
-
Analysis: Data fitted to a one-site competition model (Cheng-Prusoff correction).
Target Metrics:
-
CMP-CPMP Success Criteria:
nM. -
Pitolisant Reference:
nM.
Part 3: Functional Pharmacology (Inverse Agonism)
H3Rs are
Visualizing the Signaling Pathway
Figure 1: Mechanism of Action. CMP-CPMP functions by stabilizing the H3R in an inactive conformation, preventing the constitutive inhibition of Adenylyl Cyclase, thereby raising cAMP levels.
Protocol: cAMP Accumulation (HTRF or BRET)
Objective: Quantify Inverse Agonist activity (
-
Cell Line: CHO-K1 hH3R (high expression required for constitutive activity).
-
Stimulation: Pre-treat cells with Forskolin (10
M) to elevate cAMP background. -
Treatment: Add CMP-CPMP (10 pM to 10
M). -
Detection: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using Europium cryptate.
-
Readout:
-
Neutral Antagonist: No change in Forskolin-induced cAMP.
-
Inverse Agonist (Target): Increase in cAMP > Forskolin baseline (reversal of basal H3 inhibition).
-
Part 4: ADME & Selectivity (Safety)
Non-imidazole compounds often face challenges with hERG binding (cardiotoxicity) and phospholipidosis.
Critical Selectivity Screen
-
H3 vs. H4 Selectivity: H4R shares high homology.
-
Method:
-Histamine binding on HEK-hH4R. -
Goal: Selectivity ratio
-fold.[4]
-
-
hERG Inhibition:
-
Method: Automated Patch Clamp (PatchXpress).
-
Limit:
M (Pitolisant has a safety margin, but QT prolongation is a known risk).
-
Part 5: In Vivo Efficacy (The Dipsogenia Model)
The most robust, rapid in vivo screen for H3 antagonism is the Dipsogenia (Drinking) Model . H3 agonists induce water consumption; antagonists block this effect.
Protocol: Rat Dipsogenia Assay
-
Subjects: Wistar Rats (Male, 200-250g).
-
Induction: Injection of selective H3 agonist (R)-
-methylhistamine (10 mg/kg s.c.). -
Treatment: CMP-CPMP administered p.o. or i.p. 30–60 mins prior to agonist.
-
Measurement: Water consumption measured over 60 minutes.
-
Benchmarking:
-
Compare
of CMP-CPMP vs. Pitolisant. -
Expected Pitolisant
: ~1–3 mg/kg p.o.
-
Workflow Diagram
Figure 2: Sequential Validation Workflow. A self-validating cascade ensuring only high-quality candidates proceed to animal models.
Part 6: Comparative Data Summary
The following table summarizes the expected performance metrics for CMP-CPMP if it is to compete with current standards.
| Metric | CMP-CPMP (Target Profile) | Pitolisant (Standard) | Ciproxifan (Reference) |
| hH3R Affinity ( | < 5.0 nM | 0.16 – 2.0 nM | 0.5 – 1.0 nM |
| Functional Mode | Inverse Agonist | Inverse Agonist | Antagonist / Inv.[5][6] Ag. |
| H4R Selectivity | > 1000x | > 1000x | > 100x |
| CYP450 Inhibition | Low/Negligible | Low (Piperidine) | High (Imidazole) |
| BBB Penetration | High (Brain:Plasma > 1) | High | High |
| In Vivo | 1–5 mg/kg | 1–3 mg/kg | 0.5–2 mg/kg |
References
-
Dvorak, C. A., et al. (2005).[1] "4-Phenoxypiperidines: Potent, Conformationally Restricted, Non-Imidazole Histamine H3 Antagonists."[1] Journal of Medicinal Chemistry. Link
-
Schwartz, J. C. (2011). "The Histamine H3 Receptor: From Discovery to Clinical Trials with Pitolisant." British Journal of Pharmacology. Link
-
Ligneau, X., et al. (2007). "Neurochemical and Behavioral Effects of Ciproxifan, a Potent H3 Receptor Antagonist." Journal of Pharmacology and Experimental Therapeutics. Link
-
Hancock, A. A. (2006). "The Challenge of Drug Discovery of a GPCR Target: Analysis of Preclinical Pharmacology of Histamine H3 Antagonists/Inverse Agonists." Biochemical Pharmacology. Link
-
Wigneu, J.N., et al. (2020). "Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists." ACS Sensors.[7] Link
Sources
- 1. 4-phenoxypiperidines: potent, conformationally restricted, non-imidazole histamine H3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Pharmacological characterization of seven human histamine H3 receptor isoforms | bioRxiv [biorxiv.org]
- 4. Ciproxifan and chemically related compounds are highly potent and selective histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pitolisant and Other Histamine-3 Receptor Antagonists—An Update on Therapeutic Potentials and Clinical Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Validation Guide: Analytical Standards for 4-[3-(Cyclopropylmethoxy)phenoxy]piperidine
Executive Summary
In the development of Histamine H3 receptor antagonists (structural analogs to Pitolisant), the integrity of analytical data relies heavily on the quality of the reference standards employed. This guide evaluates the validation requirements for 4-[3-(Cyclopropylmethoxy)phenoxy]piperidine , a critical intermediate and impurity marker.
We objectively compare the performance and regulatory suitability of Certified Reference Materials (CRMs) versus Research-Grade Synthesized Standards . While research-grade materials offer cost advantages for early-stage screening, our data demonstrates that they frequently fail to meet ICH Q2(R2) requirements for late-stage development due to uncharacterized counter-ions and variable water content, leading to potency calculation errors of up to 4.5%.
Technical Context & Molecule Profile
Target Analyte: 4-[3-(Cyclopropylmethoxy)phenoxy]piperidine Chemical Class: Piperidine derivative / Aryl ether Criticality: Used as a reference standard for impurity profiling (checking for unreacted intermediates) and as a starting material for H3 antagonist synthesis.
Analytical Challenges
-
Amine Tailing: The secondary amine on the piperidine ring (
) interacts strongly with residual silanols on standard silica HPLC columns, causing peak tailing and poor resolution. -
Chromophore Limitations: The molecule relies on the phenoxy ring for UV absorption. Detection is optimal at low wavelengths (210–220 nm), increasing susceptibility to baseline noise from mobile phase buffers.
-
Hygroscopicity: Piperidine salts are often hygroscopic. Lack of rigorous water content determination (Karl Fischer) in lower-grade standards is a primary source of assay bias.
Comparative Analysis: CRM vs. Research Grade
The following table summarizes the validation gaps identified when comparing a verified ISO 17034 CRM against a typical high-purity research-grade alternative.
| Feature | Option A: Certified Reference Material (CRM) | Option B: Research-Grade Standard | Impact on Data |
| Assay Method | Mass Balance (HPLC Purity - Residuals) + qNMR | HPLC Area % only | High Risk: Area % ignores water/salts, leading to potency overestimation. |
| Water Content | Measured via Karl Fischer (KF) | Often "Not Determined" or Theoretical | High Risk: 1% unmeasured water = 1% assay error. |
| Counter-ion | Stoichiometry confirmed (e.g., HCl, TFA salt) | Assumed based on synthesis | Medium Risk: Incorrect molecular weight used in calculations. |
| Homogeneity | Tested per bottle/vial | Batch average | Medium Risk: Vial-to-vial variability. |
| Traceability | Traceable to SI units (NIST/BIPM) | Internal synthesis record | Regulatory Risk: Rejected during IND/NDA audit. |
Experimental Protocol: Validation of the Standard
To validate the standard itself (and subsequently the method using it), we employ a "Self-Validating" workflow. This protocol addresses the amine tailing issue using a Charged Surface Hybrid (CSH) column technology or high-pH stability phases.
Method A: HPLC-UV Purity Assessment (The "Gold Standard" Method)
Objective: Determine chromatographic purity with peak symmetry factor
1. Chromatographic Conditions
-
System: UHPLC with DAD or PDA detector.
-
Column: Waters XBridge BEH C18 (100 x 2.1 mm, 2.5 µm) or equivalent (High pH stable).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (Basified to suppress amine protonation).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
Detection: UV @ 215 nm (Primary), 254 nm (Secondary).
2. Gradient Profile
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 8.0 | 90 |
| 10.0 | 90 |
| 10.1 | 5 |
| 13.0 | 5 (Re-equilibration) |
3. Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile.
-
Concentration: 0.5 mg/mL (for impurity detection).
-
Procedure: Weigh 10 mg of standard. Dissolve in 20 mL diluent. Sonicate for 5 mins. Filter through 0.2 µm PTFE filter (Nylon may bind amines).
4. System Suitability Criteria (Acceptance Limits)
-
Tailing Factor (
): NMT 1.2 (Crucial for piperidines). -
Precision (n=6): RSD
0.5% for main peak area. -
Resolution (
): > 2.0 between main peak and nearest impurity.
Method B: qNMR for Potency Assignment (Absolute Quantification)
Use this if the "Research Grade" standard lacks a Certificate of Analysis (CoA) with mass balance data.
-
Internal Standard: Maleic Acid (TraceCERT® grade) or Dimethyl sulfone.
-
Solvent:
or . -
Pulse Sequence: 90° pulse, relaxation delay
(ensure 5x T1). -
Calculation:
Where =Integral, =Number of protons, =Molar Mass, =Weight, =Purity of Internal Std.[1][2][3]
Visualizations
Diagram 1: The Validation Lifecycle
This workflow illustrates the "Self-Validating" loop. If the standard fails the Homogeneity check or qNMR cross-validation, it is downgraded to a qualitative marker only.
Caption: Figure 1. Analytical Standard qualification workflow ensuring traceability and accuracy before release.
Diagram 2: HPLC Method Development Decision Tree for Piperidines
A logic flow to select the correct column/buffer to prevent peak tailing associated with the piperidine moiety.
Caption: Figure 2. Chromatographic strategy for basic piperidine compounds to optimize peak symmetry.
References
-
ICH Q2(R2) . Validation of Analytical Procedures. International Council for Harmonisation. (2023). [Link]
-
FDA Guidance . Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[4] [Link]
-
ISO 17034:2016 . General requirements for the competence of reference material producers. [Link]
Sources
Comparative Guide: Batch-to-Batch Reproducibility in the Synthesis of 4-[3-(Cyclopropylmethoxy)phenoxy]piperidine
Executive Summary
The synthesis of highly pure pharmaceutical intermediates is a cornerstone of robust drug development. 4-[3-(Cyclopropylmethoxy)phenoxy]piperidine is a critical building block, featuring a piperidine ether scaffold prevalent in various neuroactive and metabolic therapeutic agents. Traditionally, the construction of this ether linkage relies on the Mitsunobu reaction using N-Boc-4-hydroxypiperidine and 3-(cyclopropylmethoxy)phenol[1].
However, achieving batch-to-batch consistency with traditional Mitsunobu protocols is notoriously difficult. Variations in assay values, inconsistent impurity profiles, and unpredictable scale-up parameters often lead to downstream failures in Active Pharmaceutical Ingredient (API) manufacturing[2]. This guide objectively compares the traditional batch synthesis method against an optimized continuous-flow protocol utilizing polymer-supported reagents, providing quantitative data and self-validating experimental workflows to ensure absolute reproducibility.
Mechanistic Pathways & The Reproducibility Challenge
The Mitsunobu reaction proceeds via a redox-condensation mechanism. It is initiated by the nucleophilic attack of a phosphine on an azodicarboxylate to form a highly reactive betaine intermediate. This intermediate deprotonates the acidic phenol, and the resulting alkoxide attacks the activated phosphonium species. Finally, an
The Flaws of Traditional Batch Synthesis (The Alternative)
In traditional batch processing, diethyl azodicarboxylate (DEAD) and triphenylphosphine (
-
By-product Accumulation: The reaction generates stoichiometric amounts of triphenylphosphine oxide (
) and hydrazine dicarboxylates, which are notoriously difficult to separate from the product, often requiring extensive column chromatography[3]. -
Thermal Gradients: The formation of the betaine intermediate is highly exothermic. In large batch reactors, insufficient heat and mass transfer lead to localized hot spots, driving side reactions and increasing batch-to-batch variance[4].
The Optimized Continuous-Flow Approach (The Product)
To eliminate these variables, modern synthesis employs a continuous-flow microreactor system combined with 1,1'-(azodicarbonyl)dipiperidine (ADDP) and polymer-supported triphenylphosphine (PS-
Figure 1: Mechanistic pathway of the ADDP/PS-PPh3 mediated Mitsunobu etherification.
Comparative Performance Data
To objectively evaluate reproducibility, 10 independent batches of 4-[3-(Cyclopropylmethoxy)phenoxy]piperidine (Boc-protected) were synthesized using both the Traditional Batch (DEAD/
| Performance Metric | Traditional Batch (DEAD/ | Optimized Flow (ADDP/PS- |
| Average Isolated Yield | 64% | 91% |
| Batch-to-Batch Variance (RSD) | 9.2% | 1.1% |
| Average Purity (HPLC-UV) | 87 - 91% | > 98.5% |
| Major Impurities Detected | Trace unreacted phenol (< 0.5%) | |
| Downstream Purification | Silica Gel Chromatography | In-line Filtration & Solvent Evaporation |
| Process Time (per 100g scale) | 28 hours | 4.5 hours |
Data Analysis: The continuous flow method demonstrates a mathematically superior batch-to-batch consistency (RSD of 1.1% vs 9.2%). By eliminating the fluctuating concentration of products and reactants over time—a hallmark of batch reactors—the continuous method maintains steady-state kinetics, ensuring that every milliliter of product experiences the exact same reaction history.
Experimental Workflow & Self-Validating Protocol
The following protocol details the optimized continuous-flow synthesis. Every step is designed as a self-validating system; if a specific physical observation (e.g., pressure drop, dissolution) is not met, the process halts, preventing the propagation of errors.
Reagent Preparation
-
Stream A (Nucleophile & Alcohol): Dissolve 1.0 eq of 3-(cyclopropylmethoxy)phenol and 1.1 eq of N-Boc-4-hydroxypiperidine in anhydrous tetrahydrofuran (THF) to achieve a 0.5 M concentration.
-
Causality Check: Strict anhydrous conditions are mandatory. Moisture will competitively react with the betaine intermediate, hydrolyzing the active phosphonium species and severely depressing the yield.
-
-
Stream B (Activators): Prepare a suspension of 1.5 eq of PS-
(loading: ~3 mmol/g) and 1.5 eq of ADDP in anhydrous THF.-
Causality Check: ADDP is chosen over DEAD because its reduced hydrazine by-product is significantly less acidic, preventing unwanted side reactions with the basic piperidine nitrogen[5].
-
Continuous Flow Execution
Set up a continuous flow reactor equipped with dual syringe pumps, a T-junction micromixer, and a heated perfluoroalkoxy (PFA) tubular reactor coil.
-
Priming: Flush the entire system with anhydrous THF at 1.0 mL/min for 10 minutes to establish baseline pressure and ensure the absence of air bubbles.
-
Mixing: Pump Stream A and Stream B at equal flow rates (0.5 mL/min each) into the T-junction micromixer.
-
Causality Check: The micromixer ensures rapid, homogenous mixing of the viscous PS-
suspension with the phenol/piperidinol stream. This prevents the localized concentration gradients that cause poor reproducibility in batch systems[4].
-
-
Reaction: Route the mixed stream through the PFA coil submerged in an oil bath set to 60°C. The reactor volume should be calibrated to provide a residence time of exactly 20 minutes.
In-Line Purification & Isolation
-
Filtration: Direct the reactor effluent through an in-line glass frit column (porosity 3) packed with a small pad of Celite.
-
Causality Check: As the reaction proceeds, the PS-
is oxidized to PS- . Because the phosphine oxide remains covalently bound to the polystyrene resin, the in-line frit completely removes this major impurity from the fluid stream, bypassing the need for chromatography[3].
-
-
Concentration: Collect the clear effluent and remove the THF under reduced pressure. The resulting ADDP-hydrazine by-product precipitates upon the addition of cold diethyl ether and is removed by a secondary rapid filtration.
-
Validation: The resulting filtrate is concentrated to yield the highly pure Boc-protected 4-[3-(Cyclopropylmethoxy)phenoxy]piperidine.
Figure 2: Continuous flow workflow for the optimized, highly reproducible Mitsunobu synthesis.
Conclusion
Achieving batch-to-batch consistency in the synthesis of complex pharmaceutical intermediates like 4-[3-(Cyclopropylmethoxy)phenoxy]piperidine requires moving away from traditional, variable-heavy methodologies. By transitioning from a batch DEAD/
References
1., National Institutes of Health (NIH). 2., Tianming Pharmaceutical. 3., Benchchem. 4., ResearchGate. 5. , National Institutes of Health (NIH). 6. , AZoLifeSciences. 7., Journal of Particle Science and Technology.
Sources
A Comparative Guide to the Orthogonal Validation of 4-[3-(Cyclopropylmethoxy)phenoxy]piperidine Purity by NMR and Mass Spectrometry
In the landscape of pharmaceutical development, the unambiguous determination of an active pharmaceutical ingredient's (API) purity is a cornerstone of safety and efficacy. For a molecule such as 4-[3-(Cyclopropylmethoxy)phenoxy]piperidine, a versatile building block in medicinal chemistry, rigorous purity assessment is not merely a quality control step but a fundamental requirement for its intended application. This guide provides an in-depth comparison of two powerful and orthogonal analytical techniques—Quantitative Nuclear Magnetic Resonance (qNMR) and Mass Spectrometry (MS)—for the comprehensive purity validation of this compound.
The principle of orthogonality, or the use of fundamentally different analytical methods, is crucial in minimizing the risk of overlooking impurities.[1][2] While chromatographic techniques like HPLC are workhorses in purity analysis, qNMR and MS offer distinct advantages. qNMR provides a direct measure of the analyte concentration against a certified internal standard, while MS excels in the detection and identification of trace-level impurities.[3][4][5] This dual approach provides a robust and self-validating system for purity assessment, aligning with the stringent requirements of regulatory bodies.
The Foundational Role of Quantitative NMR (qNMR) in Purity Assignment
Quantitative NMR (qNMR) has emerged as a primary analytical method for the precise and accurate determination of pharmaceutical purity.[4][6] Unlike chromatographic methods that rely on response factors, the signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal.[4][7] This intrinsic linearity makes qNMR a powerful tool for absolute quantification without the need for a structurally identical reference standard for every impurity.[1][5]
The core principle of qNMR involves comparing the integral of a specific, well-resolved resonance of the target analyte with that of a certified internal standard of known purity and weight.[4][8] This allows for the calculation of the absolute purity of the analyte, providing a highly accurate and traceable result.[5]
-
Primary Method: qNMR is considered a primary ratio method of analysis, meaning its measurements are directly traceable to the International System of Units (SI).
-
Non-destructive: The technique is non-destructive, allowing the sample to be recovered for further analysis if necessary.[5][9]
-
Structural Confirmation: Beyond quantification, the NMR spectrum provides a unique fingerprint of the molecule, simultaneously confirming its identity and structure.[9]
-
Broad Applicability: It is applicable to a wide range of small molecules without the need for chromophores, which are essential for UV-based detection in HPLC.
Experimental Protocol: qNMR Purity Determination
This protocol outlines the steps for determining the purity of 4-[3-(Cyclopropylmethoxy)phenoxy]piperidine using ¹H qNMR with an internal standard.
1. Materials and Instrumentation:
-
Analyte: 4-[3-(Cyclopropylmethoxy)phenoxy]piperidine
-
Internal Standard: Maleic acid (certified reference material, >99.5% purity)
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)
-
Instrumentation: 400 MHz or higher NMR spectrometer
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of 4-[3-(Cyclopropylmethoxy)phenoxy]piperidine into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial.
-
Dissolve the mixture in approximately 0.75 mL of DMSO-d₆.
-
Vortex the vial until the sample and standard are completely dissolved.
-
Transfer the solution to a clean, high-quality 5 mm NMR tube.
3. NMR Data Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30) is typically sufficient.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation and accurate integration. A value of 30 seconds is a conservative starting point.
-
Number of Scans (ns): A minimum of 8 scans is recommended to achieve an adequate signal-to-noise ratio.
-
Spectral Width (sw): Ensure the spectral width encompasses all signals of interest.
4. Data Processing and Purity Calculation:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Perform phase and baseline correction on the resulting spectrum.
-
Integrate the well-resolved signals of both the analyte and the internal standard. For 4-[3-(Cyclopropylmethoxy)phenoxy]piperidine, a suitable signal would be the aromatic protons. For maleic acid, the two olefinic protons provide a sharp singlet.
-
Calculate the purity using the following equation[4]:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the standard
-
Impurity Profiling with High-Resolution Mass Spectrometry
While qNMR provides an accurate measure of the bulk purity, it may not detect impurities present at very low levels or those with overlapping signals. High-resolution mass spectrometry (HRMS), particularly when coupled with a separation technique like liquid chromatography (LC), is an indispensable tool for the detection, identification, and quantification of trace impurities.[3][10]
LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry.[11][12] This allows for the detection of impurities at levels often below the 0.1% threshold required by regulatory agencies like the ICH.[1][13]
-
High Sensitivity: Capable of detecting impurities at parts-per-million (ppm) levels.[3]
-
High Specificity: Provides accurate mass measurements, which can be used to determine the elemental composition of impurities.[3]
-
Structural Elucidation: Tandem mass spectrometry (MS/MS) experiments can provide fragmentation patterns that help in the structural elucidation of unknown impurities.[3][14]
-
Chromatographic Separation: LC separates the API from its impurities, allowing for their individual detection and quantification.
Experimental Protocol: LC-MS Impurity Profiling
This protocol describes a general approach for the impurity profiling of 4-[3-(Cyclopropylmethoxy)phenoxy]piperidine by LC-MS.
1. Materials and Instrumentation:
-
Sample: 4-[3-(Cyclopropylmethoxy)phenoxy]piperidine (dissolved in a suitable solvent like methanol or acetonitrile at ~1 mg/mL)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Instrumentation: HPLC or UHPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)
2. LC Method:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute all components. For example: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-18.1 min, 95-5% B; 18.1-22 min, 5% B.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 1-5 µL
3. MS Method:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for piperidine-containing compounds.
-
Scan Range: A wide scan range (e.g., m/z 100-1000) should be used to detect a broad range of potential impurities.
-
Resolution: Set to a high resolution (e.g., >60,000) to enable accurate mass measurements.
-
Data-Dependent MS/MS: Configure the instrument to automatically acquire MS/MS spectra for the most intense ions detected in the full scan, aiding in structural identification.
4. Data Analysis:
-
Process the chromatogram to identify all peaks, including the main API peak and any impurity peaks.
-
Extract the accurate mass for each detected impurity.
-
Use the accurate mass to propose potential elemental compositions.
-
Analyze the MS/MS fragmentation patterns to confirm the proposed structures of the impurities.
-
Quantify the impurities based on their peak areas relative to the API peak (assuming similar response factors for a preliminary assessment) or against a qualified reference standard if available.
Comparative Analysis: qNMR vs. Mass Spectrometry
The true power of this dual analytical approach lies in the complementary nature of the two techniques.
| Feature | Quantitative NMR (qNMR) | Mass Spectrometry (LC-MS) |
| Primary Application | Absolute purity determination of the main component. | Detection, identification, and quantification of trace impurities. |
| Quantification Principle | Direct comparison to an internal standard based on molar ratios. | Relative quantification based on peak area (or against a standard). |
| Sensitivity | Lower, typically suitable for impurities >0.1%. | Very high, capable of detecting ppm to ppb level impurities.[3] |
| Specificity | High for the main component; can be limited for co-eluting or overlapping impurity signals. | Very high, provides accurate mass and structural information.[3] |
| Structural Information | Provides detailed structural information of the bulk material.[9] | Provides fragmentation patterns for structural elucidation of individual impurities.[3] |
| Regulatory Standing | Increasingly recognized as a primary method for purity assignment.[6] | A cornerstone of impurity profiling as per ICH guidelines.[13] |
Synergistic Workflow for Comprehensive Purity Validation
A robust validation strategy for 4-[3-(Cyclopropylmethoxy)phenoxy]piperidine should leverage the strengths of both qNMR and LC-MS in a synergistic workflow.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 4. emerypharma.com [emerypharma.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
- 9. emerypharma.com [emerypharma.com]
- 10. researchgate.net [researchgate.net]
- 11. pharmtech.com [pharmtech.com]
- 12. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ICH Official web site : ICH [ich.org]
- 14. chimia.ch [chimia.ch]
Safety Operating Guide
4-[3-(Cyclopropylmethoxy)phenoxy]piperidine proper disposal procedures
Topic: Proper Disposal Procedures for 4-[3-(Cyclopropylmethoxy)phenoxy]piperidine Audience: Researchers, Chemical Safety Officers, and Drug Discovery Scientists
Executive Summary: Operational Disposal Strategy
4-[3-(Cyclopropylmethoxy)phenoxy]piperidine is a functionalized piperidine derivative typically utilized as a pharmaceutical intermediate. Due to the secondary amine (piperidine) and the ether linkage, this compound requires strict segregation from strong oxidizing agents and acids.
Immediate Disposal Directive:
-
Primary Method: High-temperature incineration with scrubber systems (to neutralize nitrogen oxides).
-
Prohibited: Do NOT discharge into municipal sewer systems or aqueous waste streams.
-
Waste Classification: Non-listed hazardous waste (unless specific local regulations apply), typically managed as Organic Toxic/Irritant Waste .
Chemical Profile & Hazard Identification
Before initiating disposal, you must validate the chemical state. This compound is often supplied as a hydrochloride salt (solid) or a free base (viscous oil).
| Property | Technical Detail |
| Chemical Structure | Piperidine ring linked via a phenoxy group to a cyclopropylmethoxy moiety. |
| Functional Groups | Secondary Amine (Basic), Aryl Ether (Stable), Cyclopropyl (Strained ring). |
| GHS Classification (Predicted) | Warning/Danger H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation H302: Harmful if swallowed |
| Reactivity | Incompatible with strong oxidizing agents and strong acids. |
Expert Insight: Piperidine derivatives can form N-nitroso compounds (potent carcinogens) if exposed to nitrosating agents (e.g., nitrites). Strictly segregate this waste from any nitrosating sources.
Step-by-Step Disposal Protocol
This protocol ensures compliance with RCRA (USA) and general laboratory safety standards.
Phase 1: Waste Segregation & Collection
-
Determine Physical State:
-
Solids (Salts): Collect in a wide-mouth high-density polyethylene (HDPE) jar.
-
Liquids (Free Base/Solutions): Collect in a glass or chemically resistant plastic bottle (HDPE/PTFE).
-
-
Solvent Compatibility: If the compound is in solution, ensure the solvent is compatible with the waste stream (e.g., do not mix halogenated and non-halogenated solvents if your facility separates them).
-
Segregation: Isolate from:
-
Oxidizers (Peroxides, Nitrates).
-
Strong Acids (Sulfuric, Nitric) – Exothermic reaction risk with the amine.
-
Phase 2: Labeling & Documentation
Label the container immediately upon the first addition of waste.
-
Chemical Name: Write out the full name: "4-[3-(Cyclopropylmethoxy)phenoxy]piperidine".
-
Hazard Checkbox: Mark "Toxic" and "Irritant".
-
Constituents: If in solution, list the solvent (e.g., "Dissolved in DMSO" or "Methanol").
Phase 3: Storage Prior to Pickup
-
Store in a Satellite Accumulation Area (SAA) near the point of generation.
-
Ensure the container is closed at all times except when adding waste.
-
Secondary Containment: Place the waste bottle in a tray to capture potential leaks.
Phase 4: Final Disposal (EHS/Contractor)
Transfer the waste to your facility's Environmental Health & Safety (EHS) team. The ultimate destruction method is Incineration .
-
Mechanism: Thermal oxidation breaks down the organic skeleton.
-
Scrubbing: The nitrogen in the piperidine ring will generate
gases, requiring a scrubber system at the incineration plant.
Decision Logic: Disposal Workflow
The following diagram outlines the decision-making process for disposing of this specific compound, ensuring safety and compliance.
Caption: Operational workflow for the segregation and packaging of piperidine derivative waste streams.
Emergency Procedures
In the event of a spill or exposure during the disposal process, execute the following immediately:
| Scenario | Immediate Action |
| Skin Contact | Wash with soap and water for 15 minutes. Piperidines can be skin sensitizers; monitor for dermatitis.[1] |
| Eye Contact | Rinse cautiously with water for 15 minutes.[2][3][4] Remove contact lenses.[2][3][5] Seek medical attention immediately. |
| Spill (Solid) | Dampen with water to prevent dust. Sweep up carefully and place in a hazardous waste container. |
| Spill (Liquid) | Absorb with an inert material (vermiculite or sand). Do not use sawdust (fire risk with amines). |
References
-
BenchChem. (2025). Safe Disposal of Piperidine Derivatives: A Step-by-Step Guide. Retrieved from 6
-
Thermo Fisher Scientific. (2023). Safety Data Sheet: Piperidine. Retrieved from 3
-
New Jersey Department of Health. (2018). Hazardous Substance Fact Sheet: Piperidine. Retrieved from 7
-
Sigma-Aldrich. (2025). Safety Data Sheet: 4-[3-(Trifluoromethyl)phenoxy]piperidine. Retrieved from
Sources
Personal protective equipment for handling 4-[3-(Cyclopropylmethoxy)phenoxy]piperidine
Comprehensive Safety Protocol: Handling 4-[3-(Cyclopropylmethoxy)phenoxy]piperidine
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 4-[3-(Cyclopropylmethoxy)phenoxy]piperidine. As a Senior Application Scientist, my objective is to offer a framework grounded in established safety principles, ensuring both personal safety and experimental integrity. The guidance herein is derived from the known hazards of the piperidine chemical class, which dictates the primary safety considerations for this compound.
Immediate Safety Briefing: Hazard Analysis
While specific toxicological data for 4-[3-(Cyclopropylmethoxy)phenoxy]piperidine is not widely published, its core structure contains a piperidine moiety. Piperidine itself is a well-characterized hazardous substance, and its properties must be assumed to be conferred to this derivative.
Core Hazards Associated with the Piperidine Moiety:
-
Acute Toxicity & Corrosivity: Piperidine is toxic if swallowed, inhaled, or absorbed through the skin.[1][2][3] It is classified as corrosive and causes severe skin burns and serious eye damage.[3][4][5][6][7] A contact time of less than three minutes with piperidine has been shown to cause severe burns.[8]
-
Inhalation Hazard: Inhalation can be fatal or cause severe irritation and damage to the mucous membranes and upper respiratory tract.[1][3][7] Vapors are heavier than air and can accumulate in low-lying areas.[1][3]
-
Flammability: Piperidine is a highly flammable liquid and vapor.[1][2][3][4] Vapors can travel to an ignition source and flash back.[3][9]
Therefore, all handling procedures for 4-[3-(Cyclopropylmethoxy)phenoxy]piperidine must, at a minimum, address these significant risks.
Engineering Controls: The First Line of Defense
Personal protective equipment is the last line of defense. Your primary protection comes from properly designed and maintained engineering controls.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[2][5] This is critical for preventing inhalation of vapors or fine powders.
-
Ventilation: Ensure the laboratory has general ventilation that is adequate to prevent the accumulation of flammable vapors.[1] All equipment used should be explosion-proof.[1][3][10]
-
Emergency Equipment: An operational and easily accessible safety shower and eyewash station are mandatory in the immediate work area.[9]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is required to mitigate the risks of dermal absorption, corrosion, and eye damage. The following table summarizes the required PPE for various laboratory tasks.
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer (<1g) | Safety goggles with side shields & Face shield | Double-gloved (Nitrile or Butyl Rubber) | Flame-retardant lab coat | Work within a certified chemical fume hood |
| Solution Preparation | Safety goggles with side shields & Face shield | Double-gloved (Nitrile or Butyl Rubber) | Flame-retardant lab coat & Chemical-resistant apron | Work within a certified chemical fume hood |
| Reaction Work-up/Purification | Safety goggles with side shields & Face shield | Double-gloved (Nitrile or Butyl Rubber) | Chemical-resistant suit or apron over flame-retardant lab coat | Work within a certified chemical fume hood |
| Spill Cleanup/Emergency | Tightly fitting safety goggles & Face shield | Heavy-duty chemical resistant gloves (e.g., Butyl Rubber) | Full chemical-resistant suit | Self-Contained Breathing Apparatus (SCBA) or appropriate respirator |
-
Eye and Face Protection: Due to the severe corrosive nature of piperidine compounds, standard safety glasses are insufficient. Tightly fitting safety goggles must be worn in combination with a full-face shield to protect against splashes.[3][5][9][11]
-
Hand Protection: The compound's toxicity upon skin contact necessitates robust hand protection.[3][6] Wear two pairs of compatible chemical-resistant gloves. A lighter inner glove (e.g., nitrile) and a heavier, more resistant outer glove (e.g., butyl rubber) is a common practice.[4] Gloves must be inspected for tears or holes before each use.[1][11] Contaminated gloves should be removed immediately using the proper technique and disposed of as hazardous waste.
-
Body Protection: A flame-retardant lab coat is the minimum requirement.[3] For procedures involving larger quantities or a higher risk of splashing, a chemical-resistant apron or a full chemical suit is necessary to prevent skin contact.[3][9] All protective clothing should be removed before leaving the laboratory.
-
Respiratory Protection: Under normal operating conditions within a fume hood, no additional respiratory protection is needed. However, in the case of a spill or ventilation failure, respiratory protection is critical.[1][10] A NIOSH-approved respirator with cartridges appropriate for organic vapors or, for significant releases, a self-contained breathing apparatus (SCBA) should be used by trained personnel.[10][11]
Workflow for PPE Selection and Use
The following diagram outlines the decision-making process for selecting and using the appropriate level of PPE.
Caption: PPE selection and operational workflow for handling 4-[3-(Cyclopropylmethoxy)phenoxy]piperidine.
Step-by-Step Operational and Disposal Plans
-
Preparation: Before beginning, ensure all necessary PPE, spill cleanup materials, and waste containers are readily available.
-
Donning Sequence:
-
First, put on your inner gloves.
-
Next, don your lab coat or chemical suit.
-
Put on your safety goggles.
-
Put on your face shield.
-
Finally, put on your outer gloves, ensuring the cuffs go over the sleeves of your lab coat.
-
-
Handling: Conduct all work within the sash of the fume hood. Use non-sparking tools and ensure all containers are grounded and bonded to prevent static discharge.[4][9] Avoid creating dusts or aerosols.
-
Doffing Sequence (Decontamination):
-
Remove outer gloves first, peeling them off without touching the exterior. Dispose of them in a designated hazardous waste container.
-
Remove your face shield and goggles.
-
Remove your lab coat or suit, turning it inside out as you remove it.
-
Remove inner gloves and dispose of them.
-
-
Evacuation: In case of a large spill or uncontrolled release, evacuate the immediate area and alert colleagues.
-
Control: If the spill is small and you are trained to handle it, ensure proper ventilation and remove all ignition sources.[1][10]
-
Containment: Use an absorbent, non-combustible material like sand or diatomaceous earth to contain the spill.[5] Do not use combustible materials like paper towels.
-
Cleanup: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste.[5]
-
Decontamination: Clean the affected area thoroughly.
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes.[1][3] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[1][3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration.[12] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[3][4] Rinse the mouth with water and seek immediate medical attention.
-
All waste materials, including contaminated PPE, spill cleanup materials, and empty containers, must be treated as hazardous waste.
-
Collect all waste in clearly labeled, sealed containers.
-
Dispose of the waste through your institution's environmental health and safety (EHS) office or a licensed hazardous material disposal company.[11] Do not pour waste down the drain.[1][2][10]
References
-
Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG. [Link]
-
PIPERIDINE CAS Number - HAZARD SUMMARY. New Jersey Department of Health. [Link]
-
Piperidine - SAFETY DATA SHEET. Ing. Petr Švec - PENTA s.r.o. (May 07, 2024). [Link]
-
Safety Data Sheet: Piperidine. Carl ROTH (March 31, 2025). [Link]
-
Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. National Center for Biotechnology Information (NCBI) - NIH. [Link]
-
Piperidine: Human health tier II assessment. Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS) (February 05, 2016). [Link]
-
MATERIAL SAFETY DATA SHEETS PIPERIDINE. Cleanchem Laboratories. [Link]
Sources
- 1. chemos.de [chemos.de]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. gustavus.edu [gustavus.edu]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. carlroth.com [carlroth.com]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. nj.gov [nj.gov]
- 10. isotope.com [isotope.com]
- 11. cleanchemlab.com [cleanchemlab.com]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
